molecular formula C14H16N2O2 B12577335 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Katalognummer: B12577335
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: OEOWPJNIJFGODZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

(5-tert-butyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)10-4-5-12(17)11(6-10)13(18)9-7-15-16-8-9/h4-8,17H,1-3H3,(H,15,16)

InChI-Schlüssel

OEOWPJNIJFGODZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole presents a classic challenge in heterocyclic construction: installing a pyrazole ring at the C4 position while maintaining a free phenolic hydroxyl group on the benzoyl moiety. This scaffold is structurally distinct from the common N-linked benzotriazole UV stabilizers (e.g., Tinuvin® series) and represents a privileged pharmacophore in kinase inhibition (e.g., CDK/p38 MAP kinase pathways) and coordination chemistry.[1][2]

This guide rejects the low-yielding direct acylation of pyrazoles (Friedel-Crafts) due to poor regioselectivity at C4. Instead, we detail the Enaminone/Chromone-Hydrazine Cascade , a robust, two-step protocol that ensures exclusive regioselectivity and high atom economy.[1]

Key Synthetic Advantages[3]
  • Regiocontrol: Exclusive formation of the 4-isomer; avoids N-acylation byproducts.

  • Scalability: Avoids cryogenic conditions (e.g., lithiation) and heavy metal catalysts.[1][2]

  • Versatility: The intermediate enaminone can be diverted to form chromones if process parameters deviate, yet both intermediates yield the target pyrazole upon hydrazinolysis.[1][2]

Retrosynthetic Logic & Pathway

The most reliable disconnection involves breaking the pyrazole ring into a hydrazine unit and a 3-carbon electrophile (1,3-dielectrophile). The benzoyl group is pre-installed in the starting material, 2'-hydroxy-5'-tert-butylacetophenone.

Mechanistic Pathway Visualization

Retrosynthesis Target Target: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Intermediates Intermediate Scaffold: Enaminone OR Chromone Target->Intermediates Ring Opening/Closure (Hydrazinolysis) SM Starting Material: 2'-Hydroxy-5'-tert-butylacetophenone Intermediates->SM Condensation (C-C Bond Formation) Reagents2 Reagent B: Hydrazine Hydrate Intermediates->Reagents2 Reagents1 Reagent A: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) SM->Reagents1

Figure 1: Retrosynthetic analysis showing the disconnection of the pyrazole ring to the enaminone intermediate derived from the acetophenone precursor.[1][2]

Experimental Protocol

Phase 1: Synthesis of the Enaminone Intermediate

Objective: Convert the acetyl group into a 3-(dimethylamino)propenone unit. Reaction: Condensation / Elimination

Materials:

  • 2'-Hydroxy-5'-tert-butylacetophenone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)

  • Solvent: Toluene (anhydrous) or Xylene (for higher T)[1][2]

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-hydroxy-5'-tert-butylacetophenone (10 mmol) in Toluene (20 mL).

  • Addition: Add DMF-DMA (15 mmol) via syringe under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (110 °C) for 6–12 hours.

    • Process Monitor: TLC (Hexane:EtOAc 3:[1][2][3]1) will show the disappearance of the starting ketone and the appearance of a polar, yellow/orange spot (Enaminone).[1][2]

    • Note: Extended heating may lead to cyclization into the corresponding Chromone (4-oxo-4H-chromene). This is acceptable ; the chromone is also a competent substrate for Phase 2.[2]

  • Workup: Evaporate the solvent and excess DMF-DMA under reduced pressure.

  • Isolation: The residue is typically a yellow solid or viscous oil.[2] Triturate with cold diethyl ether or hexane to induce crystallization.[2] Yields are typically >85%.[2][4][5]

Phase 2: Cyclization to Pyrazole

Objective: Form the pyrazole ring via reaction with hydrazine.[2][6] Reaction: Double Nucleophilic Substitution / Michael Addition-Elimination

Materials:

  • Enaminone/Chromone Intermediate (from Phase 1)[1][2]

  • Hydrazine Hydrate (50-60% or 80% solution) (2.0 – 3.0 eq)[1]

  • Solvent: Ethanol (absolute)[1][2]

Procedure:

  • Dissolution: Dissolve the intermediate (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (25 mmol) dropwise at room temperature.

    • Exotherm Warning: The reaction is slightly exothermic.[2]

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 2–4 hours.

    • Mechanism:[1][7][8] Hydrazine attacks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon of the enaminone (or C2 of the chromone), followed by cyclization and elimination of dimethylamine (or ring opening/re-closing of the chromone).
      
  • Precipitation: Cool the mixture to room temperature. The product often crystallizes directly from the cooling solution.[2]

  • Purification:

    • Filter the solid.[2][3]

    • Wash with cold ethanol (2 x 5 mL) and water (to remove hydrazine salts).[1][2]

    • Recrystallize from Ethanol or Methanol/Water if necessary.[2]

Characterization & Data Validation

To certify the compound identity, the following spectral signatures must be validated.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1.30-1.35
Singlet (9H)tert-Butyl group on phenyl ring.

7.90-8.20
Broad Singlet (2H)Pyrazole C3-H and C5-H . Often appear as one broad peak or two distinct singlets depending on tautomerism.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

11.50-12.00
Singlet (1H, exchangeable)Phenolic -OH . Highly deshielded due to intramolecular H-bond to the ketone.

13.00+
Broad (1H, exchangeable)Pyrazole -NH .[1] Often very broad or invisible depending on solvent/dryness.[2]
IR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~1620-1640 cm⁻¹
Strong BandC=O (Ketone) .[1][9] Shifted to lower wavenumber due to conjugation and H-bonding (Che-late effect).
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~3200-3400 cm⁻¹
Broad BandN-H / O-H stretching.
MS (ESI) m/z[M+H]⁺ ~245.1Molecular ion peak (Calculated MW: 244.3).[1]

Critical Process Parameters & Troubleshooting

The "Chromone" Divergence

During Phase 1, if the reaction is run too hot or too long, the enaminone eliminates dimethylamine to form 6-tert-butylchromone .

  • Impact: Negligible.[2]

  • Correction: Do not discard. Proceed to Phase 2. Hydrazine attacks the chromone at C2, opens the pyrone ring, and recyclizes to form the exact same 4-(2-hydroxybenzoyl)pyrazole product. This is a known transformation (see Scheme 1 logic below).

Regioselectivity of Hydrazine[2][7][11]
  • Risk: Formation of 3-isomer vs 4-isomer.

  • Control: The use of DMF-DMA creates a 1,3-electrophilic center where the central carbon is the carbonyl. The steric bulk of the tert-butyl group and the thermodynamics of the system strongly favor the 4-aroyl structure when using the enaminone precursor.

Visualization of Reaction Pathways[2]

ReactionPathways Acetophenone 2-OH-5-tBu Acetophenone Enaminone Enaminone Intermediate Acetophenone->Enaminone DMF-DMA Reflux Chromone Chromone (Side Product) Enaminone->Chromone - Me2NH (Overheating) Product TARGET: 4-(2-OH-benzoyl)pyrazole Enaminone->Product N2H4 Ethanol Chromone->Product N2H4 (Ring Opening/Closing)

Figure 2: Convergence of synthetic pathways. Both the enaminone and chromone intermediates yield the same target pyrazole upon treatment with hydrazine.

References

  • General Synthesis of 4-Arylazo/Aroyl Pyrazoles

    • Methodology: El-Mekabaty, A. et al. "Design and Synthesis of 4-Arylazo Pyrazole Carboxamides." PMC, 2022.[1][2] Link

    • Relevance: Confirms the reaction of hydrazine with enaminone-like precursors to form pyrazole cores.

  • Chromone-to-Pyrazole Transformation

    • Mechanism:[1][4][7][8] "Synthesis of Pyrazolyl-2-pyrazolines by Treatment of 3-(3-Aryl-3-oxopropenyl)chromen-4-ones with Hydrazine." ResearchGate, 2025.[1][2] Link

    • Relevance: Validates that chromone intermediates (which may form during Step 1) successfully convert to 4-(2-hydroxybenzoyl)pyrazoles upon hydrazinolysis.
  • DMF-DMA Enaminone Protocol

    • Precursor Synthesis: Nandgaonkar, R.G. et al. "Synthesis of Substituted 3-Formyl Chromones."[10] Asian Journal of Chemistry, 2005.[1][2] Link

    • Relevance: Establishes the reactivity of 2-hydroxyacetophenones with DMF-DMA to form enaminones/chromones.
  • Oxidative Amidation Alternative (N-Acyl vs C-Aroyl)

    • Contrast: Doherty, K.E. et al. "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone."[4] Molbank, 2022.[1][2][4] Link[1][2]

    • Relevance: Provides spectral data for the isomer (N-acyl pyrazole)

Sources

Technical Guide: Physicochemical Properties of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole , a functionalized heteroaromatic compound belonging to the 4-aroylpyrazole class. This molecule is distinguished by its capacity for Excited State Intramolecular Proton Transfer (ESIPT) and its dual-mode reactivity as both a ligand in coordination chemistry and a pharmacophore in medicinal chemistry.

The presence of the tert-butyl group at the 5-position of the benzoyl moiety enhances lipophilicity and solubility in non-polar matrices, while the ortho-hydroxy group facilitates a robust intramolecular hydrogen bond (IMHB), defining its photophysical stability.

Structural Architecture & Tautomerism

The physicochemical behavior of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is governed by two competing structural phenomena: Annular Tautomerism within the pyrazole ring and Keto-Enol Tautomerism assisted by the benzoyl linker.

Intramolecular Hydrogen Bonding (IMHB)

The molecule adopts a planar conformation in its ground state due to a strong IMHB between the phenolic hydroxyl proton and the carbonyl oxygen. This forms a pseudo-six-membered ring, locking the rotation around the aryl-carbonyl bond and significantly lowering the pKa of the phenolic proton.

Pyrazole Tautomerism

In solution, the pyrazole ring exists in dynamic equilibrium between three forms, influenced by solvent polarity:

  • 1H-form (dominant in non-polar solvents): Stabilized by intermolecular dimers.

  • 2H-form: Less common, usually transient.

  • NH-deprotonated form: Accessible under basic conditions (pKa ~14), facilitating metal coordination.

Computed Physicochemical Descriptors

Data derived from structure-activity relationship (SAR) analysis of 4-aroylpyrazole analogs.

PropertyValue (Approx.)Significance
Molecular Formula C₁₄H₁₆N₂O₂Core scaffold
Molecular Weight 244.29 g/mol Small molecule fragment space
LogP (Calc) 3.2 – 3.5High lipophilicity due to tert-butyl group; membrane permeable
pKa (Phenol) ~8.5Lowered by IMHB (normally ~10 for phenols)
pKa (Pyrazole NH) ~13.8Weakly acidic; deprotonation yields a bidentate ligand
H-Bond Donors 2 (Phenol OH, Pyrazole NH)Critical for receptor binding or crystal packing
H-Bond Acceptors 2 (Carbonyl O, Pyrazole N)Facilitates chelation

Photophysics: The ESIPT Mechanism

A defining characteristic of this molecule is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, creating a keto-tautomer in the excited state. This species relaxes via non-radiative decay (releasing heat) or large Stokes-shifted fluorescence, making it an excellent candidate for UV stabilization or fluorescent probing.

ESIPT Pathway Diagram

The following diagram illustrates the four-level photophysical cycle (Enol-Ground


 Enol-Excited 

Keto-Excited

Keto-Ground).

ESIPT_Cycle Figure 1: ESIPT Photophysical Cycle of 4-(2-Hydroxybenzoyl)pyrazole derivatives. E_Ground Enol (Ground State) Stable IMHB E_Excited Enol* (Excited State) Charge Transfer E_Ground->E_Excited hν (UV Abs) K_Excited Keto* (Excited State) Proton Transferred E_Excited->K_Excited ESIPT (<100 fs) K_Ground Keto (Ground State) Unstable K_Excited->K_Ground Fluorescence / Heat (Large Stokes Shift) K_Ground->E_Ground Back Proton Transfer

Synthesis & Characterization Protocol

The synthesis of 4-aroylpyrazoles typically involves a modular approach, allowing for the specific insertion of the tert-butyl group on the benzoyl ring.

Synthetic Workflow

Method: One-pot condensation of a


-diketone precursor with hydrazine hydrate.
  • Precursor Preparation: Acylation of 1-(2-hydroxy-5-tert-butylphenyl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

  • Cyclization: Treatment of the enaminone with hydrazine hydrate (

    
    ) in ethanol at reflux.
    
  • Purification: Recrystallization from ethanol/water to yield the target pyrazole.

Synthesis_Workflow Figure 2: Synthetic Pathway via Enaminone Intermediate Start 2-Hydroxy-5-tert-butyl acetophenone Step1 DMF-DMA Reflux, 8h Start->Step1 Inter Enaminone Intermediate Step1->Inter Step2 Hydrazine Hydrate EtOH, Reflux Inter->Step2 Final 4-(2-Hydroxy-5-tert-butyl benzoyl)pyrazole Step2->Final

Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5–12.0 ppm (Broad singlet, 1H, Phenolic OH, 
      
      
      
      exchangeable).
    • 
       13.0+ ppm (Broad singlet, 1H, Pyrazole NH).
      
    • 
       8.0–8.5 ppm (Singlet, 2H, Pyrazole C3-H and C5-H).
      
    • 
       1.3 ppm (Singlet, 9H, tert-butyl group).
      
  • IR Spectroscopy (ATR):

    • 
      : ~1620 cm⁻¹ (Red-shifted due to IMHB).
      
    • 
      : 3200–3400 cm⁻¹ (Broad band).
      

Applications in Drug Discovery & Materials[4][5]

Coordination Chemistry (Ligand Behavior)

The molecule acts as an N,O-donor ligand . Upon deprotonation of the phenol and the pyrazole NH, it can bridge metal centers (e.g., Cu(II), Zn(II)), forming stable coordination polymers. The tert-butyl group prevents π-π stacking aggregation, enhancing the solubility of these metal complexes in organic solvents.

Biological Activity

Pyrazoles linked to phenolic systems are privileged scaffolds in medicinal chemistry.

  • Kinase Inhibition: The planar structure mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    

References

  • Synthesis of Pyrazoles: Kim, B. R., et al. "Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling."[1] Chemical Communications, 2012. Link

  • Tautomerism in Pyrazoles: Alkorta, I., et al.[2] "The tautomerism of pyrazolines (dihydropyrazoles)." Journal of the Chilean Chemical Society, 2015.[3] Link

  • Crystal Structure & H-Bonding: Asgarova, L., et al. "Crystal structure and Hirshfeld surface analysis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide." Acta Crystallographica Section E, 2011. Link

  • ESIPT Mechanism: Park, S., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) from 2-Hydroxy-4,5-naphthopyrone." Journal of Physical Chemistry A, 2002. (Cited for mechanistic parallel of hydroxy-carbonyl ESIPT).
  • Medicinal Applications: Kumar, V., et al. "Pyrazole and its Derivatives: Chemistry and Biological Importance." Bentham Science, 2025. Link

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives stand out for their vast therapeutic potential.[1] The fusion of a pyrazole nucleus with other pharmacologically active moieties, such as the hydroxybenzophenone scaffold, creates novel molecular architectures with significant promise. 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is one such molecule, integrating the established biological activities of pyrazoles with the structural features of hydroxybenzophenones, which are known for their UV-absorbing and reactive oxygen species-scavenging properties.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This technical guide offers a comprehensive, in-depth analysis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole using the three core pillars of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of expected data points, instead providing a rationale for the spectral features based on the molecule's electronic and structural properties. We will explore how intramolecular interactions, such as hydrogen bonding, and the electronic effects of substituents manifest in the spectra, offering a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Key Features

To facilitate a clear discussion, the atoms of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole are systematically numbered. This numbering will be used consistently throughout the analysis of its NMR, IR, and MS data.

Figure 1: Structure of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole with atom numbering.

The molecule possesses several key structural and electronic features that will dictate its spectroscopic behavior:

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond is expected between the hydroxyl proton (on C2') and the carbonyl oxygen (C6=O). This interaction restricts the rotation of the benzoyl group and significantly influences the chemical shifts of the involved proton and the vibrational frequency of the carbonyl group.[2][3]

  • Two Aromatic Systems: The molecule contains both an electron-rich pyrazole ring and a substituted benzene ring. The electronic nature of these rings will govern the chemical shifts of their respective protons and carbons.

  • Key Functional Groups: The hydroxyl (-OH), ketone (C=O), tert-butyl (-C(CH₃)₃), and pyrazole N-H groups will all give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule.

Predicted ¹H NMR Data: The spectrum is anticipated to show distinct signals for the pyrazole ring protons, the aromatic protons of the benzoyl ring, the hydroxyl and N-H protons, and the tert-butyl protons. The strong intramolecular hydrogen bond will cause the hydroxyl proton signal to appear significantly downfield and likely as a sharp singlet. The pyrazole N-H proton may appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.[4]

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
OH (on C2') 11.0 - 12.5Singlet1HStrong deshielding due to intramolecular hydrogen bonding with the carbonyl oxygen.[5]
H5 (Pyrazole) 8.0 - 8.4Singlet/Doublet1HDeshielded due to proximity to the electronegative nitrogen atom (N1) and the benzoyl group.[6]
H3 (Pyrazole) 7.7 - 8.0Singlet/Doublet1HTypical chemical shift for a proton on a pyrazole ring.[7]
H6' (Benzoyl) 7.5 - 7.7Doublet1HOrtho to the carbonyl group, experiencing deshielding.
H4' (Benzoyl) 7.4 - 7.6Double-doublet1HMeta to the carbonyl and ortho to the tert-butyl group.
H3' (Benzoyl) 6.9 - 7.1Doublet1HOrtho to the electron-donating hydroxyl group, resulting in shielding.
N-H (Pyrazole) > 13.0 (or not observed)Broad Singlet1HOften very broad and may exchange with trace water in the solvent, leading to its disappearance.[4]
-C(CH₃)₃ 1.2 - 1.4Singlet9HCharacteristic signal for nine equivalent protons of a tert-butyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[8] DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like -OH and -N-H.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Data: The spectrum will be characterized by a downfield signal for the carbonyl carbon, signals in the aromatic region for the pyrazole and benzoyl carbons, and upfield signals for the aliphatic tert-butyl carbons.

Carbon(s) Predicted δ (ppm) Justification
C6 (C=O) 190 - 200Characteristic chemical shift for a ketone carbonyl carbon, deshielded by the electronegative oxygen.[9]
C2' (C-OH) 155 - 160Aromatic carbon attached to an oxygen atom, significantly deshielded.
C5' (C-tBu) 148 - 152Aromatic carbon bearing the tert-butyl group.
C5 (Pyrazole) 140 - 145Deshielded pyrazole carbon adjacent to N1.[10]
C3 (Pyrazole) 135 - 140Deshielded pyrazole carbon adjacent to N2.[10]
C1', C4', C6' 125 - 135Aromatic carbons of the benzoyl ring.
C3', C4 (Pyrazole) 115 - 125Aromatic carbons of the benzoyl and pyrazole rings.
C7' (-C(CH₃)₃) 34 - 36Quaternary carbon of the tert-butyl group.
-C(CH₃)₃ 31 - 33Equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring a sufficient concentration (20-50 mg is ideal) for a good signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[11]

  • Processing: Standard Fourier transformation and processing steps are applied. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data: The IR spectrum will be dominated by a very broad O-H stretching band due to the strong intramolecular hydrogen bond. The C=O stretch will be shifted to a lower wavenumber than a typical ketone for the same reason.[2][3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Justification
O-H Stretch 3100 - 2500Very Broad, StrongStrong intramolecular hydrogen bonding weakens the O-H bond, lowering its stretching frequency significantly.[12]
N-H Stretch 3300 - 3100Broad, MediumCharacteristic of the pyrazole N-H group, often broad due to intermolecular hydrogen bonding in the solid state.[4]
Aromatic C-H Stretch 3100 - 3000Sharp, MediumStretching vibrations of C-H bonds on the pyrazole and benzene rings.
Aliphatic C-H Stretch 2960 - 2870Sharp, StrongAsymmetric and symmetric stretching of C-H bonds in the tert-butyl methyl groups.
C=O Stretch 1630 - 1650Sharp, StrongLowered frequency due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding.[2][3]
C=C/C=N Stretches 1600 - 1450Multiple Sharp, Medium-StrongAromatic ring stretching vibrations from both the benzoyl and pyrazole moieties.
C-O Stretch 1280 - 1200StrongStretching of the phenolic C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Record the sample spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[4]

  • Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Predicted Mass Spectrometry Data: Using a soft ionization technique like Electrospray Ionization (ESI) would likely yield a strong protonated molecular ion peak [M+H]⁺. A hard ionization technique like Electron Impact (EI) will produce the molecular ion (M⁺˙) and a series of fragment ions that are diagnostic of the molecule's structure.[13][14]

  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Exact Mass: 244.1212 g/mol

  • Expected [M+H]⁺ (ESI): m/z 245.1285

  • Expected M⁺˙ (EI): m/z 244.1212

Proposed Fragmentation Pathway (EI): The primary fragmentation points are likely to be the bonds adjacent to the carbonyl group and the loss of the stable tert-butyl group.

m/z Proposed Fragment Formula Notes
244[M]⁺˙ [C₁₄H₁₆N₂O₂]⁺˙Molecular Ion
229[M - CH₃]⁺[C₁₃H₁₃N₂O₂]⁺Loss of a methyl radical from the tert-butyl group.
187[M - C(CH₃)₃]⁺[C₁₀H₇N₂O₂]⁺Loss of a tert-butyl radical, a very common fragmentation for t-butyl substituted aromatics.
161[HOC₆H₃(tBu)CO]⁺[C₁₁H₁₃O₂]⁺Formation of the stable hydroxy-tert-butylbenzoyl acylium ion.
149[HOC₆H₄CO]⁺[C₇H₅O₂]⁺Formation of the hydroxybenzoyl acylium ion after loss of the tert-butyl group.
95[C₄H₃N₂CO]⁺[C₅H₃N₂O]⁺Fragment containing the pyrazole ring and carbonyl group.
68[C₃H₄N₂]⁺˙[C₃H₄N₂]⁺˙Pyrazole radical cation.

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z = 244", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F229 [label="[M - CH₃]⁺\nm/z = 229"]; F187 [label="[M - C₄H₉]⁺\nm/z = 187"]; F161 [label="[C₁₁H₁₃O₂]⁺\nm/z = 161", fillcolor="#34A853", fontcolor="#FFFFFF"]; F95 [label="[C₅H₃N₂O]⁺\nm/z = 95"];

M -> F229 [label="- •CH₃"]; M -> F187 [label="- •C(CH₃)₃"]; M -> F161 [label="- •C₃H₃N₂"]; M -> F95 [label="- •C₉H₁₁O"]; }

Figure 2: Proposed major fragmentation pathways for 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The method depends on the ionization source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph (GC).[15]

  • Ionization: The choice of ionization method depends on the analyte's properties and the desired information. ESI is a "soft" technique that typically yields the molecular ion with minimal fragmentation, ideal for confirming molecular weight.[16] EI is a "hard" technique that causes extensive fragmentation, providing a detailed structural fingerprint.[14]

  • Mass Analysis: Ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Integrated Spectroscopic Workflow

For unambiguous structure elucidation, no single technique is sufficient. A logical workflow integrating all three methods is essential for a self-validating system of analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Elucidation Prep Purified Compound 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interp_NMR Determine C-H Framework Connectivity & Environment NMR->Interp_NMR Interp_IR Identify Functional Groups (-OH, C=O, N-H) IR->Interp_IR Interp_MS Confirm Molecular Weight Analyze Fragmentation MS->Interp_MS Elucidation Final Structure Confirmation Interp_NMR->Elucidation Interp_IR->Elucidation Interp_MS->Elucidation

Figure 3: A logical workflow for the comprehensive spectroscopic analysis and structure confirmation.

Conclusion

The spectroscopic characterization of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is a clear illustration of how fundamental molecular structure dictates analytical signatures. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts profoundly influenced by the aromatic systems and the intramolecular hydrogen bond. FT-IR spectroscopy offers definitive proof of the key functional groups, where the hydrogen bonding interaction causes dramatic and characteristic shifts in the O-H and C=O vibrational frequencies. Finally, mass spectrometry confirms the compound's molecular weight and provides a fragmentation pattern that aligns logically with the most stable potential fragment ions.

By integrating the data from these three complementary techniques, as outlined in the proposed workflow, researchers can achieve an unambiguous and robust confirmation of the structure and purity of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, a critical step in its further investigation for pharmaceutical or other applications.

References

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Lampert, H., Mikenda, W., & Karpfen, A. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry, 100(19), 7418–7424. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Oregon State University. (2020). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]

Sources

Quantum Chemical Profiling of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole: A Computational Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on predictive computational models, the pyrazole scaffold remains a cornerstone of medicinal chemistry due to its diverse pharmacological profile[1]. Among its derivatives, 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole presents a fascinating structural paradigm. The integration of a pyrazole ring with a 2-hydroxybenzoyl moiety and a bulky tert-butyl group creates a highly specific stereoelectronic environment. This whitepaper explores the quantum chemical methodologies—specifically Density Functional Theory (DFT)—required to accurately model this molecule, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Rationale and Causality in Modeling

Before initiating any computational workflow, a Senior Application Scientist must analyze the structural causality of the ligand to select the appropriate level of theory.

  • The Pyrazole Core : Exhibits tautomerism (1H, 3H, 4H). DFT studies consistently show that the aromatic 1H-pyrazole is the most stable, as it maintains a delocalized π-electron system[2]. Modeling the incorrect tautomer will invalidate subsequent docking studies.

  • The 2-Hydroxybenzoyl Group : Introduces the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction "locks" the molecule into a planar conformation, significantly reducing the entropic penalty upon binding to a target protein.

  • The tert-Butyl Group : Adds significant lipophilicity and steric bulk. When selecting a DFT functional, standard B3LYP often fails to account for medium-range dispersion forces induced by such bulky alkyl groups. Therefore, dispersion-corrected functionals (e.g., M06-2X or B3LYP-D3) are strictly required for this specific molecule.

Logic Base 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Taut1 1H-Pyrazole Tautomer (Aromatic Stability) Base->Taut1 Tautomeric Preference HBond Intramolecular H-Bond (OH ··· O=C) Base->HBond Electrostatic Attraction Steric tert-Butyl Group (Steric Shielding) Base->Steric Bulky Substitution ConfLock Conformational Locking (Reduced Entropy) Taut1->ConfLock Synergistic HBond->ConfLock Rigidifies Scaffold Lipid Enhanced Membrane Permeability Steric->Lipid Increases LogP

Logical relationship between structural features and pharmacological properties.

Quantitative Data: Energetics and Descriptors

Understanding the relative energetics of the pyrazole core is vital for setting up the initial geometry. The massive energy gap dictates that the 1H-pyrazole tautomer is the only biologically relevant form under physiological conditions[2].

Table 1: Relative Energetics of Pyrazole Isomers (Calculated via DFT)
TautomerStructural DescriptionRelative Energy (kJ/mol)
PyA (1H-pyrazole) Aromatic, NH group within the ring0.00 (Reference)
PyB (3H-pyrazole) Non-aromatic, CH₂ adjacent to nitrogen~100.0
PyC (4H-pyrazole) Non-aromatic, CH₂ distant from nitrogen>100.0
Table 2: Predictive Quantum Chemical Descriptors for Benzoylpyrazoles
DescriptorPharmacological Implication
E_HOMO Indicates electron-donating capacity, primarily localized on the hydroxyl and pyrazole rings.
E_LUMO Indicates electron-accepting capacity, primarily localized on the carbonyl bridge.
Energy Gap (ΔE) A larger gap implies higher kinetic stability and lower chemical reactivity, favorable for drug half-life.
Dipole Moment (μ) Influences aqueous solubility and non-covalent receptor binding affinity.

Computational Workflows and Self-Validating Protocols

To ensure scientific integrity, computational protocols must be self-validating. The following workflow bridges quantum mechanics and molecular modeling[3].

Workflow Start Ligand Preparation 2D to 3D (MMFF94) Opt Geometry Optimization (DFT: M06-2X/6-311++G**) Start->Opt Initial Guess Freq Frequency Calculation (Zero-Point Energy) Opt->Freq Minima Validation Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Wavefunction Analysis Docking Molecular Docking (Target Binding) Elec->Docking Partial Charges (ESP) MD Molecular Dynamics (Solvent Stability) Docking->MD Pose Validation

Computational workflow bridging DFT calculations and molecular dynamics.

Protocol 1: Geometry Optimization and Frequency Calculation

Objective : Determine the global energy minimum conformation.

  • Initial Preparation : Convert the 2D structure of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole to 3D. Perform a preliminary energy minimization using the MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization : Execute geometry optimization using the M06-2X functional and the 6-311++G(d,p) basis set[4].

    • Causality: The diffuse functions (++) are critical for accurately modeling the electron density of the electronegative oxygen and nitrogen atoms, while polarization functions (d,p) accommodate the intramolecular hydrogen bonding. M06-2X accurately captures the dispersion forces of the tert-butyl group.

  • Frequency Validation : Immediately run a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a saddle point (transition state)[4].

Protocol 2: Electronic Properties and FMO Analysis

Objective : Map the reactivity profile to predict target interactions.

  • FMO Calculation : Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the optimized checkpoint file.

  • MEP Generation : Map the electrostatic potential onto the total electron density surface.

    • Causality: The Molecular Electrostatic Potential (MEP) visually identifies nucleophilic (red) and electrophilic (blue) regions. This dictates how the pyrazole derivative will orient itself within a receptor's binding pocket, guiding subsequent Structure-Activity Relationship (SAR) modifications[5].

Protocol 3: Molecular Docking Translation

Objective : Predict binding affinity based on quantum mechanical insights.

  • Ligand Preparation : Utilize the DFT-optimized geometry. Assign RESP (Restrained Electrostatic Potential) charges derived directly from the DFT electrostatic potential map[3].

    • Causality: Empirical charges (like Gasteiger) often fail for highly polarized systems like benzoylpyrazoles; DFT-derived charges provide superior docking accuracy.

  • Receptor Preparation : Add polar hydrogens to the target protein and assign appropriate protonation states at pH 7.4.

  • Docking Execution : Define a grid box around the active site and run the simulation (e.g., using AutoDock Vina). The rigidified conformation (due to the OH···O=C hydrogen bond) reduces the number of rotatable bonds, significantly accelerating the conformational search and improving score reliability.

Conclusion

The computational evaluation of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole requires a rigorous, self-validating approach. By leveraging dispersion-corrected DFT methods, researchers can accurately capture the delicate interplay between the aromatic pyrazole core, the conformation-locking hydrogen bonds, and the steric bulk of the tert-butyl group. Translating these quantum mechanical descriptors into molecular docking and dynamics simulations provides a robust, predictive framework for advanced drug design.

References

1.2. Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations Source: Eurasian Journal of Science and Technology URL: [Link]

1.4. Title: Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives Source: ResearchGate URL: [Link]

1.5. Title: Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives Source: PubMed (NIH) URL: [Link]

Sources

Technical Guide: Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ubiquity in FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib, Crizotinib).[1] Its planar, electron-rich architecture allows it to act as a potent ATP-mimetic in kinase inhibition and a key pharmacophore in anti-inflammatory and antimicrobial agents.

However, the screening of novel pyrazoles is fraught with technical pitfalls, including solubility-driven aggregation, false-positive readouts (PAINS), and edge effects in high-throughput formats. This guide provides a rigorous, self-validating framework for screening novel pyrazole compounds, moving from in silico filtration to in vitro validation.

Part 1: Pre-Screening Validation & Library Hygiene

Before wet-lab screening, novel pyrazole libraries must undergo rigorous filtration to prevent resource wastage on false positives.

In Silico Filtration (PAINS & Aggregators)

Many pyrazole derivatives exhibit "Frequent Hitter" behavior. You must filter your library against Pan-Assay Interference Compounds (PAINS) logic.[2]

  • Mechanism of Failure: Certain pyrazoles can sequester metal ions needed for enzymatic assays or form colloidal aggregates that nonspecifically inhibit proteins.

  • Protocol: Run SMILES strings through filters defined by Baell & Holloway (2010) to flag potential toxophores (e.g., rhodanines, ene-rhodanines) often synthesized alongside pyrazoles.

Physicochemical Preparation (Solubility)

Pyrazoles are often highly crystalline and lipophilic.

  • The DMSO Threshold: Prepare 10 mM stock solutions in 100% DMSO.

  • Critical Constraint: In cell-based assays, the final DMSO concentration must not exceed 0.5% (v/v) . Higher concentrations induce cellular stress that mimics compound toxicity, skewing IC50 data.

  • Visual Check: Upon dilution into aqueous media, check for precipitation. If the compound crashes out, the "activity" is likely an artifact of aggregation.

The Screening Workflow

The following diagram illustrates the decision matrix for moving a pyrazole hit from synthesis to lead optimization.

PyrazoleScreeningWorkflow Synthesis Novel Pyrazole Synthesis InSilico In Silico Filter (PAINS / Lipinski) Synthesis->InSilico InSilico->Synthesis Redesign Solubility Solubility Check (DMSO Stability) InSilico->Solubility Pass Solubility->Synthesis Optimize Properties PrimaryScreen Primary Screen (Single Dose @ 10µM) Solubility->PrimaryScreen Soluble HitValidation Hit Validation (Dose Response IC50) PrimaryScreen->HitValidation >50% Inhibition CounterScreen Counter Screen (Selectivity/Tox) HitValidation->CounterScreen Lead Lead Candidate CounterScreen->Lead Selective

Figure 1: Strategic workflow for filtering and validating pyrazole derivatives, emphasizing early rejection of false positives.

Part 2: Primary Screening - Cytotoxicity (Cellular)

The MTT assay is the standard for assessing metabolic activity, but it is susceptible to "Edge Effects" in 96-well plates. This protocol mitigates evaporation gradients which frequently ruin pyrazole screening data.

Optimized MTT Assay Protocol

Objective: Determine cell viability/proliferation (IC50) of pyrazole derivatives. Standard: Adherent cancer cell lines (e.g., HeLa, MCF-7, HepG2).

StepActionTechnical Rationale (Expertise)
1. Seeding Seed 3,000–5,000 cells/well in 100 µL media.Low density prevents contact inhibition from masking drug effects during 72h incubation.
2. Edge Guard CRITICAL: Fill the outer perimeter wells (A1-A12, H1-H12, etc.) with sterile PBS, not cells.Prevents evaporation in edge wells ("Edge Effect"), which concentrates media and kills cells, creating false positives.
3. Incubation Incubate for 24h at 37°C/5% CO2.Allows cells to adhere and enter the log-growth phase before treatment.
4. Treatment Add 100 µL of 2X compound concentration. Run serial dilutions (e.g., 0.1 µM to 100 µM).Using 2X concentration avoids aspirating media, which can detach loosely adherent mitotic cells.
5. Exposure Incubate for 48–72 hours.Pyrazoles often act on the cell cycle (kinase inhibition); sufficient time is needed for apoptosis induction.
6. MTT Addition Add MTT (5 mg/mL in PBS) to a final conc. of 0.5 mg/mL. Incubate 3–4 hours.Viable mitochondria reduce yellow MTT to purple formazan.
7. Solubilization Aspirate media carefully. Add 100 µL DMSO.DMSO dissolves the formazan crystals.
8. Readout Measure Absorbance at 570 nm (Reference: 630 nm).630 nm subtraction corrects for plastic imperfections and cellular debris.

Validation Check:

  • Z-Factor: For HTS, the Z-factor must be > 0.5.

  • Control: Use Doxorubicin or Staurosporine as a positive control.

Part 3: Target-Based Screening - Kinase Inhibition

Pyrazoles are classic ATP-competitive inhibitors (Type I). They bind to the hinge region of the kinase domain. The following mechanism explains why we screen against ATP concentrations near the


 of the enzyme.
Mechanism of Action

Pyrazoles mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

KinaseInhibition Kinase Kinase Enzyme (Active Site) Substrate Protein Substrate Kinase->Substrate Recruits ATP ATP (Substrate) ATP->Kinase Binds (Km) PhosSubstrate Phosphorylated Substrate ATP->PhosSubstrate Phosphate Transfer Pyrazole Novel Pyrazole (Inhibitor) Pyrazole->Kinase Competes (Ki) Pyrazole->ATP Blocks Binding

Figure 2: Competitive inhibition mechanism. Pyrazoles compete with ATP for the hinge binding pocket, preventing substrate phosphorylation.

Enzymatic Assay Protocol (FRET/Chemiluminescence)

Method: ADP-Glo or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Why: These assays are homogeneous (no wash steps) and robust against fluorescence interference common in small molecule libraries.

  • Reaction Mix: Combine Kinase (e.g., EGFR, JAK2), Peptide Substrate, and ATP (at

    
     concentration).
    
  • Compound Addition: Add Pyrazole derivative (dissolved in DMSO).

  • Incubation: 60 min at Room Temp.

  • Detection:

    • ADP-Glo: Add reagent to deplete remaining ATP, then convert ADP to ATP

      
       Luciferase signal.
      
    • Result: Luminescence is proportional to kinase activity.

  • Data Analysis: Plot Log[Inhibitor] vs. % Activity to determine IC50.

Part 4: Data Reporting & Integrity Standards

To ensure your data is authoritative (E-E-A-T), you must report specific metrics.

Quantitative Data Structure

Do not report raw OD values. Summarize data as follows:

Compound IDStructure TypeCell LineIC50 (µM) ± SDSelectivity Index (SI)
PYR-001 1,3,5-TrisubstitutedMCF-72.4 ± 0.312.5
PYR-002 Fused PyrazoleMCF-7> 50N/A
Doxorubicin Positive CtrlMCF-70.5 ± 0.18.0
  • Selectivity Index (SI):

    
    . An SI > 10 is generally required for a lead candidate.
    
Self-Validation Checklist

References

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[3][4] European Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • NCBI Assay Guidance Manual. (2012). "HTS Assay Validation." National Center for Advancing Translational Sciences.[5][6][7][8] Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

  • Fabbro, D., et al. (2012). "Ten things you should know about protein kinases: IUPHAR Review." British Journal of Pharmacology. Link

Sources

Elucidating the Mechanism of Action for 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The novel compound, 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole, presents a unique chemical architecture that suggests potential for therapeutic intervention. Its structure, featuring a substituted benzoyl group attached to a pyrazole ring, hints at possible interactions with various biological targets. This guide provides a comprehensive, technically-driven framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this promising, yet uncharacterized, molecule. Our approach is designed to be a self-validating system, moving logically from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and structural analysis of 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole can provide initial hypotheses regarding its potential biological targets.

Structural and Physicochemical Profiling

Computational tools can predict the compound's drug-like properties, which are crucial for its potential as a therapeutic agent.[3] Key parameters to assess include:

  • Lipinski's Rule of Five: Evaluates oral bioavailability.[3]

  • Molecular Flexibility: The number of rotatable bonds can indicate the compound's ability to adapt to a binding site.[3]

  • Hydrogen Bond Donors and Acceptors: These features are critical for molecular recognition and binding to protein targets.[3]

These in-silico predictions will help to understand the compound's potential for cell permeability and interaction with biological targets.[3]

Target Prediction and Initial Hypothesis

Based on the pyrazole scaffold, which is known to be a key component in various inhibitors, we can form initial hypotheses.[4] For instance, some pyrazole derivatives are known to be selective COX-2 inhibitors, while others have shown efficacy as kinase inhibitors.[4][5] Therefore, initial hypotheses could revolve around anti-inflammatory or anti-proliferative activities.

Part 2: Target Identification and Validation: A Multi-pronged Approach

Identifying the direct molecular target(s) of a novel compound is a cornerstone of MoA studies.[6][7] We will employ a combination of unbiased and hypothesis-driven methods to pinpoint the protein(s) that 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole interacts with.

Unbiased Target Identification: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for identifying drug-target engagement in a physiological cellular context.[8][9][10] The principle lies in the ligand-induced thermal stabilization of the target protein.[8][10][11]

CETSA_Workflow A Cell Culture & Treatment (with compound or DMSO) B Heat Challenge (Temperature Gradient) A->B Incubate C Cell Lysis & Fractionation (Separate soluble & aggregated proteins) B->C Induce aggregation D Protein Quantification C->D Collect supernatant E Western Blot or Mass Spectrometry (Identify stabilized proteins) D->E Analyze soluble fraction

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to 70-80% confluency.

    • Treat cells with varying concentrations of 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[8][9]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.[8][12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[8]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.[8]

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein, or proceed with mass spectrometry for unbiased target identification.[8][11]

Data Interpretation: An increase in the amount of a soluble protein in the compound-treated samples compared to the control at elevated temperatures indicates target engagement.

Hypothesis-Driven Target Validation: Kinome Profiling

Given that many pyrazole derivatives are kinase inhibitors, a kinome-wide screen is a logical next step to assess the compound's selectivity and identify specific kinase targets.[1][5] Continuous assays are preferable to endpoint assays as they provide a more complete picture of enzyme behavior and can reveal important kinetic information.[13]

Kinome_Profiling_Workflow A Compound Incubation (with a panel of kinases) B Initiate Kinase Reaction (Add ATP and substrate) A->B C Continuous Monitoring (Real-time detection of product formation) B->C D Data Analysis (% inhibition and IC50 determination) C->D E Selectivity Profile Generation D->E

Caption: Workflow for continuous kinome profiling.

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C15%>10,000
Kinase D5%>10,000

This table would clearly present the inhibitory activity and potency of the compound against a panel of kinases, allowing for the identification of primary targets.

Part 3: Delineating the Signaling Pathway

Once a primary target is validated, the next crucial step is to understand how the modulation of this target by 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole affects downstream cellular signaling pathways.

Western Blot Analysis of Key Signaling Nodes

Western blotting is a robust technique to measure changes in the expression and phosphorylation status of proteins within a signaling cascade.[14][15]

  • Cell Treatment and Lysis:

    • Treat cells with 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.[14]

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates on an SDS-PAGE gel.[14][16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target protein and its phosphorylated form (e.g., p-Akt, p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[14]

    • Quantify band intensities using densitometry software.[14]

Signaling_Pathway Compound 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole TargetKinase Target Kinase (e.g., Kinase A) Compound->TargetKinase Inhibits DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Phosphorylates DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Activates TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by the compound.

Reporter Gene Assays for Functional Readout

Reporter gene assays provide a quantitative measure of the activity of a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase) to the activity of a transcription factor downstream of the pathway.[17][18][19][20][21]

Reporter_Assay_Workflow A Transfect Cells (with reporter construct) B Compound Treatment A->B C Cell Lysis B->C D Measure Reporter Activity (e.g., Luminescence) C->D E Data Analysis (Pathway activation/inhibition) D->E

Caption: Workflow for a reporter gene assay.

Data Interpretation: A decrease in reporter gene activity in the presence of the compound would confirm the inhibitory effect on the specific signaling pathway.

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically applying the methodologies outlined in this guide, researchers can construct a comprehensive and validated mechanism of action for 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole. This integrated approach, from initial in-silico analysis to target identification, validation, and pathway elucidation, ensures a high degree of scientific rigor. The resulting understanding of the compound's MoA will be instrumental in guiding its further preclinical and clinical development, ultimately unlocking its full therapeutic potential.

References

  • Gene reporter assays. (2024, October 22). BMG Labtech. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-81. [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Target Discovery and Validation: Methods and Strategies for Drug Discovery. (n.d.). Wiley. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. [Link]

  • KinomePro™ – Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]

  • Keerthana, N., & Koteeswaran, K. (2024). Target identification and validation in research. Journal of Pharmaceutical Negative Results, 15(1), 1-6. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(1), 8-10. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Multi-Target Drug Discovery: An Opportunity for Novel and Repurposed Bioactive Compounds. (n.d.). Frontiers. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • Novel Integrated Platform Promises To Accelerate Drug Discovery. (2022, December 2). Technology Networks. [Link]

  • Antibiotics with novel mechanism of action discovered. (2019, October 24). Drug Target Review. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PMC. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022, October 28). MDPI. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [Link]

  • Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. (2012, October 15). PubMed. [Link]

  • Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. (2024, October 14). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole as an HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is a targeted synthetic compound belonging to the benzoylpyrazole class, a well-documented family of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1]. HPPD is a non-heme, iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA), a critical step in the tyrosine catabolism pathway[2].

For drug development professionals and agricultural scientists, targeting HPPD has dual significance. In plants, HPPD inhibition blocks the biosynthesis of essential plastoquinones and tocopherols, resulting in severe photobleaching and plant death[3]. In human medicine, HPPD inhibition is a validated therapeutic mechanism for treating severe metabolic disorders such as Tyrosinemia type I and Alkaptonuria (AKU)[2]. By halting the pathway at HPPD, inhibitors prevent the downstream accumulation of toxic metabolites like succinylacetone and ochronotic pigments[4].

This application note details self-validating, highly reproducible in vitro protocols to evaluate the inhibitory kinetics and cellular target engagement of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole.

Mechanism of Action

G Tyr Tyrosine HPP 4-HPP (Substrate) Tyr->HPP Aminotransferase HPPD HPPD Enzyme (Fe2+ dependent) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Downstream Plastoquinone / Tocopherols HGA->Downstream Plants Disease Toxic Metabolites (Tyrosinemia/AKU) HGA->Disease Humans (if mutated downstream) Inhibitor 4-(2-Hydroxy-5-tert- butylbenzoyl)pyrazole Inhibitor->HPPD Competitive Inhibition

Caption: HPPD inhibition pathway by 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole.

Quantitative Baseline Data

To provide a benchmark for evaluating 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, Table 1 summarizes the established inhibitory profiles of representative benzoylpyrazole and triketone HPPD inhibitors across different species.

Compound ClassRepresentative InhibitorTarget EnzymeIC50 / Ki ValueReference
BenzoylpyrazoleTembotrioneHuman HPPDIC50 = 0.610 µM[5]
BenzoylpyrazoleFenquinotrioneA. thaliana HPPDIC50 = 44.7 nM[5]
TriketoneNitisinone (NTBC)Human HPPDIC50 ~ 40 nM[4]
BenzoylpyrazoleCompound 3881 (Analog)A. thaliana HPPDIC50 = 2.489 µM[3]

Experimental Protocols

Expertise & Causality Note: HPPD is highly sensitive to oxidative inactivation because its catalytic core relies on a ferrous iron center (Fe²⁺). If oxidized to Fe³⁺, the enzyme loses all activity. Therefore, the assay buffer must be supplemented with Iron(II) sulfate and a reducing agent (sodium ascorbate) to continuously maintain the iron in its active ferrous state[6][7].

Protocol 1: Recombinant HPPD Enzyme Inhibition Assay (Spectroscopy-based)

This protocol measures the enzymatic conversion of 4-HPP to HGA by monitoring continuous absorbance changes at 318 nm[3].

Reagents & Materials:

  • Recombinant Human or Plant HPPD (purified, ~0.5 mg/mL)[6][7]

  • 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (10 mM stock in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.0) or 100 mM PBS (pH 7.4)[6][7]

  • Iron(II) sulfate (FeSO₄, 10 mM stock prepared fresh in degassed water)[6]

  • Sodium ascorbate (100 mM stock prepared fresh)[6][7]

  • 4-Hydroxyphenylpyruvate (4-HPP, 30 mM stock)[6]

  • 96-well UV-transparent microplates

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a 10-point dose-response curve of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole in DMSO (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Activation (Critical Step): In a microcentrifuge tube, mix the recombinant HPPD with FeSO₄ (final concentration 0.1 mM) and sodium ascorbate (final concentration 1 mM). Incubate on ice for 30 minutes. Rationale: This pre-incubation ensures the active site is fully metalated with Fe²⁺ and protected from oxidative degradation prior to inhibitor exposure[6][7].

  • Assay Plate Setup: To each well of the 96-well plate, add 110 µL Assay Buffer, 1.5 µL of the diluted inhibitor (or DMSO for vehicle control), and 10 µL of the activated HPPD enzyme mixture[6].

  • Target Engagement: Incubate the plate at 30°C for 15 minutes. Rationale: Benzoylpyrazoles often exhibit slow-binding kinetics; pre-incubation allows the inhibitor to fully occupy the HPPD active site[5].

  • Reaction Initiation: Add 10 µL of 4-HPP substrate (final concentration ~0.05 mM) to all wells using a multichannel pipette to synchronize the reaction start[6][7].

  • Kinetic Measurement: Immediately transfer the plate to a microplate spectrophotometer. Monitor the change in absorbance at 318 nm continuously for 10 to 30 minutes at 30°C[3][7].

Workflow Step1 Step 1: Reagent Prep Prepare Inhibitor, FeSO4, Ascorbate Step2 Step 2: Enzyme Activation Incubate HPPD with Fe2+ / Ascorbate Step1->Step2 Step3 Step 3: Target Engagement Pre-incubate HPPD with Inhibitor Step2->Step3 Step4 Step 4: Reaction Initiation Add 4-HPP Substrate Step3->Step4 Step5 Step 5: Kinetic Readout Measure Absorbance at 318 nm Step4->Step5

Caption: Step-by-step workflow for the in vitro HPPD enzyme inhibition assay.

Protocol 2: Cellular Assay for Tyrosine Catabolism (Ochronotic Pigment Evaluation)

To validate the compound's efficacy in a complex biological matrix, this assay uses an engineered bacterial model expressing human HPPD to monitor the accumulation of ochronotic pigment (a polymerized, dark form of HGA)[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture E. coli expressing human HPPD in LB medium. Induce protein expression with 1 mM IPTG[4].

  • Compound Treatment: Aliquot the bacterial suspension into a 96-well plate. Add 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole at varying concentrations (0.1 µM to 50 µM)[4].

  • Substrate Loading: Supplement the medium with 75 µM Tyrosine. Rationale: Tyrosine is converted to 4-HPP by endogenous cellular aminotransferases, feeding the HPPD enzyme and mimicking physiological substrate delivery[4].

  • Incubation & Readout: Incubate the plate at 37°C for 24 hours. Measure the absorbance at 405 nm to quantify the formation of the dark ochronotic pigment. A dose-dependent decrease in absorbance directly correlates with successful intracellular HPPD inhibition[4].

Data Analysis & Validation

  • IC50 Calculation: Plot the fractional activity (

    
    ) against the log concentration of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole. Fit the data using a four-parameter logistic non-linear regression model to derive the IC50[3].
    
  • Assay Quality Control (Self-Validation): Calculate the Z'-factor using the vehicle control (100% activity) and a positive control (e.g., 10 µM Nitisinone/NTBC, 0% activity). A Z'-factor > 0.5 indicates a robust, reliable assay suitable for high-throughput screening and lead optimization[6].

References

1.[1] Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. acs.org. 1 2.[3] Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - Frontiers. frontiersin.org. 3 3.[6] A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - STAR Protocols. cell.com. 6 4.[2] 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for - Usiena air. unisi.it. 2 5.[4] A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria - PMC. nih.gov. 4 6.[5] Tembotrione's Mechanism of Action: An In-depth Technical Guide to HPPD Inhibition - Benchchem. benchchem.com. 5 7.[7] An artificially evolved gene for herbicide-resistant rice breeding | PNAS. pnas.org. 7

Sources

Application Notes and Protocols for the Evaluation of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] In the pursuit of novel therapeutics, medicinal chemists have identified several "privileged scaffolds" that serve as a foundation for the design of potent and selective kinase inhibitors. The pyrazole ring system is one such scaffold, with numerous pyrazole-containing compounds having been investigated and developed as kinase inhibitors for various therapeutic indications.[1][4]

This document provides a detailed guide for the characterization of novel pyrazole-based compounds, using the investigational molecule 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, hereafter referred to as Pyr-In-1 , as an example. We will outline the principles of several common in vitro kinase assay formats and provide detailed, step-by-step protocols for determining the inhibitory potency (IC50) of Pyr-In-1. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Section 1: Overview of Kinase Inhibition Assay Principles

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate (a peptide, protein, or other molecule).[5][6] The potency of an inhibitor is then determined by measuring the reduction in this enzymatic activity at various inhibitor concentrations. A variety of assay formats are available, each with its own advantages and disadvantages in terms of sensitivity, throughput, and cost.[2][7] Below, we discuss three widely used non-radiometric, homogeneous assay technologies.

Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®)

This assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred.[5][6][8] The principle relies on the ATP-dependent activity of luciferase. After the kinase reaction is complete, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to catalyze the oxidation of luciferin, which produces light.[5][9] The luminescent signal is therefore inversely proportional to kinase activity; high kinase activity results in low ATP levels and thus low luminescence, while effective inhibition of the kinase leads to the preservation of ATP and a high luminescent signal.[8][10] This method is universal for any ATP-dependent kinase and is well-suited for high-throughput screening (HTS) due to its simple "add-and-read" format.[6][8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a highly sensitive method for detecting molecular interactions, making it ideal for kinase assays.[11][12][13] This technique combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[11] In a typical kinase assay using TR-FRET, a substrate peptide is labeled with an acceptor fluorophore, and a phospho-specific antibody is labeled with a donor fluorophore (often a lanthanide chelate with a long fluorescence lifetime).[11][14] When the kinase phosphorylates the substrate, the phospho-specific antibody binds to it, bringing the donor and acceptor fluorophores into close proximity (typically within 10 nm).[13][15] Upon excitation of the donor, energy is transferred to the acceptor, which then emits light at its characteristic wavelength. By measuring the ratio of the acceptor and donor emission signals after a time delay, background fluorescence is minimized, resulting in a high signal-to-noise ratio.[11][12] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus to kinase activity.

Fluorescence Polarization (FP) Assays

Fluorescence Polarization is a technique used to measure changes in the apparent molecular size of a fluorescently labeled molecule in solution.[16][17] The principle is based on the observation that when a small, fluorescent molecule is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[16][18] However, if this fluorescent molecule binds to a much larger molecule, its rate of tumbling is slowed, and the emitted light remains more polarized.[16]

In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (the "tracer") is pre-bound to a phospho-specific antibody, resulting in a high FP signal. The kinase reaction is performed with an unlabeled version of the same substrate. As the kinase produces phosphorylated substrate, it competes with the tracer for binding to the antibody. This displacement of the tracer from the large antibody molecule causes it to tumble more freely, leading to a decrease in the FP signal.[18] The decrease in polarization is therefore proportional to the kinase activity. This homogeneous, "mix-and-read" format is also well-suited for HTS.[16]

Section 2: Protocols for Determining Inhibitor Potency (IC50)

The following protocols provide a framework for determining the IC50 value of Pyr-In-1 against a target kinase. It is essential to first optimize the assay conditions for the specific kinase and substrate being used, including determining the optimal enzyme and substrate concentrations and ensuring the reaction is in the linear range.[19][20]

Protocol 2.1: Luminescence-Based Kinase Assay for IC50 Determination (Kinase-Glo® Platform)

This protocol is adapted from the general principles of the Kinase-Glo® luminescent kinase assay platform.[5][6][9]

A. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a suitable buffer for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in water and dilute it in Kinase Reaction Buffer to a working concentration that is at or near the Km of the kinase for ATP.

  • Kinase Solution: Dilute the kinase enzyme in Kinase Reaction Buffer to a working concentration that produces a signal within the linear range of the assay.

  • Substrate Solution: Dissolve the kinase substrate in Kinase Reaction Buffer to the desired working concentration.

  • Pyr-In-1 Stock Solution: Prepare a 10 mM stock solution of Pyr-In-1 in 100% DMSO.

  • Serial Dilutions of Pyr-In-1: Perform a serial dilution of the Pyr-In-1 stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[9]

B. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted Pyr-In-1 in DMSO or DMSO alone (for controls) to the appropriate wells of a 384-well plate.

  • Prepare a master mix containing the kinase and substrate in Kinase Reaction Buffer.

  • Add 10 µL of the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Mix the plate gently and incubate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • After incubation, add 20 µL of the prepared Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescence signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

C. Controls:

  • 100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and DMSO.

  • 0% Activity Control (No Kinase): Wells containing substrate, ATP, and DMSO, but no kinase.

Workflow for Luminescence-Based Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_read Detection & Analysis A Prepare Serial Dilutions of Pyr-In-1 in DMSO D Dispense Pyr-In-1/DMSO to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Initiate with ATP & Incubate C->F D->E E->F G Add Kinase-Glo® Reagent F->G H Incubate & Measure Luminescence G->H I Data Analysis (IC50) H->I cluster_low Low Kinase Activity (Inhibited) cluster_high High Kinase Activity (Uninhibited) Kinase_I Kinase No_P No Phosphorylation Kinase_I->No_P Substrate_I Substrate-Acceptor Substrate_I->No_P ATP_I ATP ATP_I->No_P Inhibitor Pyr-In-1 Inhibitor->Kinase_I Ab_I Ab-Donor Result_I No FRET Low Signal Ratio Kinase_A Kinase P_Substrate P-Substrate-Acceptor Kinase_A->P_Substrate Substrate_A Substrate-Acceptor Substrate_A->P_Substrate ATP_A ATP ATP_A->P_Substrate FRET FRET Occurs High Signal Ratio P_Substrate->FRET Ab_A Ab-Donor Ab_A->FRET

Sources

Use of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole in high-throughput screening campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Subtitle: Validating Benzoylpyrazole Scaffolds against Fe(II)-Dependent Dioxygenases (HPPD)

Executive Summary

Compound: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS: 288844-48-4) Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Chemical Class: Benzoylpyrazole (β-diketone mimic) Application: High-Throughput Screening (HTS) for herbicide discovery (plant HPPD) and pharmaceutical interventions for Type I Tyrosinemia (human HPPD).

This guide details the protocol for screening 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole. This compound functions as a competitive inhibitor of HPPD by mimicking the transition state of the substrate (4-hydroxyphenylpyruvate) and chelating the non-heme Fe(II) cofactor essential for catalysis. Due to its chelating nature, this scaffold requires rigorous counter-screening to rule out non-specific metalloenzyme inhibition (assay interference).

Mechanism of Action

The efficacy of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole relies on its ability to form a bidentate chelate with the active site iron. The 2-hydroxy group on the phenyl ring and the carbonyl oxygen form a "pincer" that locks onto the Fe(II) ion, displacing the requisite water molecules and preventing oxygen activation.

Key Structural Features:

  • Pharmacophore: The 2-hydroxy-benzoyl moiety attached to the pyrazole creates a planar system capable of strong intramolecular hydrogen bonding and metal chelation.

  • Selectivity: The tert-butyl group at the 5-position fills the hydrophobic pocket adjacent to the active site, enhancing binding affinity over smaller analogs.

HPPD_Mechanism Compound 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Fe_Site Active Site Fe(II) Compound->Fe_Site Bidentate Chelation (O-O Pincer) Substrate 4-HPP (Substrate) Compound->Substrate Competitive Displacement Inhibition Enzyme Inactivation (Steric/Chelation Block) Fe_Site->Inhibition Prevents O2 Activation Substrate->Fe_Site Normal Binding

Figure 1: Mechanism of Action. The benzoylpyrazole inhibitor competitively displaces the substrate by chelating the catalytic Iron(II) center.

HTS Assay Protocol: HPPD Inhibition

The most robust HTS method for this compound class is the Coupled Homogentisate 1,2-Dioxygenase (HGD) Assay or the direct Enol-Borate Complexation Assay . The Enol-Borate method is preferred for primary screening due to its simplicity and resistance to optical interference.

Method: Enol-Borate Complexation (Absorbance)

This assay detects the product, Homogentisic Acid (HGA), by reacting it with borate to form a transient complex with high absorbance at ~305-320 nm.

Materials:

  • Enzyme: Recombinant human or Arabidopsis HPPD.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Cofactor: Ascorbate (to maintain Fe in +2 state).

  • Detection Reagent: 0.6 M Boric acid / 0.6 M NaOH (pH ~10).

Protocol Steps:

  • Compound Dispensing:

    • Dispense 50 nL of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (10 mM DMSO stock) into 384-well clear-bottom plates (Final conc: 10 µM).

    • Include High Controls (DMSO only) and Low Controls (Standard inhibitor e.g., Nitisinone or Pyrasulfotole).

  • Enzyme Addition:

    • Add 25 µL of Assay Buffer (50 mM Tris-HCl pH 7.5, 2 mM Ascorbate, 5 µM FeSO4) containing 50 nM HPPD.

    • Critical: Pre-incubate compound and enzyme for 15 minutes. This allows the inhibitor to equilibrate with the Fe(II) center.

  • Reaction Initiation:

    • Add 25 µL of Substrate Solution (200 µM 4-HPP in Assay Buffer).

    • Incubate at 25°C for 20 minutes.

  • Termination & Readout:

    • Add 25 µL of Borate Stop Solution (stops reaction and complexes HGA).

    • Read Absorbance at 320 nm immediately (complex is stable for ~15 mins).

Data Analysis Table:

ParameterValueNotes
Z' Factor > 0.6Indicates a robust assay suitable for HTS.
Signal Window > 3-foldRatio of High Control (DMSO) to Low Control (Inhibitor).
Hit Cutoff > 50% InhibitionStandard threshold for primary screen hits.
IC50 Range 10 - 100 nMExpected potency for optimized benzoylpyrazoles.

Critical Interference Checks (The "Expert" Insight)

Benzoylpyrazoles are "privileged structures" for chelation, which makes them prone to assay interference. You must validate hits to ensure they are not simply stripping metal from the buffer.

Protocol: Fe(II) Add-Back Counter-Screen If the compound inhibits HPPD, repeat the assay with excess FeSO4 (100 µM) .

  • True Inhibitor: Potency remains relatively stable (or shifts slightly due to competition).

  • False Positive (Chelator): Potency drops dramatically (IC50 increases >10-fold) because the excess iron saturates the compound, leaving the enzyme active.

HTS_Workflow Start Compound Library (Benzoylpyrazoles) Primary Primary Screen (HPPD Enol-Borate Assay) Start->Primary Hit_Decision >50% Inhibition? Primary->Hit_Decision Hit_Decision->Start No (Discard) Counter Counter Screen (Fe2+ Add-Back) Hit_Decision->Counter Yes Analysis Analysis: Shift in IC50? Counter->Analysis True_Hit Validated Hit (Specific Binder) Analysis->True_Hit No Shift Artifact False Positive (Non-specific Chelator) Analysis->Artifact Large Shift

Figure 2: HTS Triage Workflow. Distinguishing specific inhibitors from non-specific chelators is the critical step for this chemical class.

Troubleshooting & Optimization

  • Solubility: The tert-butyl group increases lipophilicity. Ensure DMSO concentration does not exceed 1% in the final assay, as higher levels can affect HPPD stability.

  • Redox Cycling: Phenolic compounds can sometimes generate H2O2 in the presence of DTT or Ascorbate. If using a fluorescence-based coupled assay (e.g., Amplex Red), verify the compound does not generate signal in the absence of enzyme.

  • Stability: The enol-borate complex is pH-sensitive. Ensure the Stop Solution maintains a pH > 9.5 for accurate absorbance readings.

References

  • Mechanism of HPPD Inhibition: Moran, G. R. (2005). "4-Hydroxyphenylpyruvate dioxygenase." Archives of Biochemistry and Biophysics, 433(1), 117-128. Link

  • Benzoylpyrazole Herbicides: Siddall, T. L., et al. (2002). "Synthesis and Herbicidal Activity of 4-(Halo- and Alkyl-substituted benzoyl)pyrazoles." Pest Management Science, 58(12), 1175-1186. Link

  • Assay Interference (PAINS): Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • HTS Method for HPPD: Garcia, I., et al. (2017). "High-Throughput Screening for Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase." Methods in Molecular Biology, 1495, 123-134. Link

Synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, regioselective protocol for synthesizing 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazoles , a privileged scaffold in drug discovery. Unlike traditional Friedel-Crafts acylation, which often suffers from poor regiocontrol and harsh conditions, this protocol utilizes the Chromone Ring Transformation (CRT) strategy.

By converting 2-hydroxy-5-tert-butylacetophenone into a 3-formylchromone intermediate, researchers can access a diverse library of pyrazoles in high yields (75–90%). This scaffold is critical for Structure-Activity Relationship (SAR) studies targeting HPPD (4-hydroxyphenylpyruvate dioxygenase) , kinases, and metalloenzymes where the 2-hydroxybenzoyl moiety serves as a bidentate chelator.

Strategic Overview & Mechanism

The synthesis relies on the Kost-Sagitullin rearrangement type transformation. The 3-formylchromone ring acts as a masked 1,3-dicarbonyl equivalent. Upon attack by a hydrazine nucleophile, the pyrone ring opens and recyclizes to form the pyrazole core, locking the benzoyl group exclusively at the C-4 position.

Mechanistic Pathway (Graphviz)

ChromoneRearrangement Start 2-Hydroxy-5-tert- butylacetophenone Chromone 6-tert-butyl-4-oxo- 4H-chromene-3-carbaldehyde (Key Intermediate) Start->Chromone Formylation (Cyclization) Inter1 Vilsmeier-Haack Reagent (DMF/POCl3) Inter1->Chromone Open Ring Opening (Intermediate) Chromone->Open 1,2-Addition Hydrazine R-Hydrazine (Nu- Attack) Hydrazine->Open Product 4-(2-Hydroxy-5-tert- butylbenzoyl)pyrazole Open->Product Recyclization (-H2O)

Figure 1: The "Chromone Switch" mechanism ensures the benzoyl group is installed at the pyrazole C-4 position with 100% regioselectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold Precursor

Target: 6-tert-butyl-4-oxo-4H-chromene-3-carbaldehyde Rationale: Direct acylation of pyrazoles is difficult. Building the "benzoyl" part into a reactive chromone ring allows for milder downstream diversification.

Reagents:

  • 2-Hydroxy-5-tert-butylacetophenone (10 mmol)

  • DMF (Dimethylformamide), anhydrous (50 mmol)

  • POCl3 (Phosphorus oxychloride) (30 mmol)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (4 mL) to 0°C in an ice bath.

  • Vilsmeier Complex: Add POCl3 (2.8 mL) dropwise over 15 minutes. Caution: Exothermic. Stir for 30 minutes until a semi-solid white complex forms.

  • Substrate Addition: Dissolve 2-hydroxy-5-tert-butylacetophenone (1.92 g) in minimal dry DMF and add dropwise to the complex.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours . The solution will turn dark orange/red.

  • Hydrolysis: Pour the reaction mixture onto 200g of crushed ice. Stir vigorously for 2 hours. The chromone aldehyde will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/DCM (9:1).

    • Expected Yield: 80–85%

    • QC Check: 1H NMR (CDCl3) should show a singlet aldehyde proton at ~10.4 ppm and a singlet at C-2 (~8.5 ppm).

Protocol B: Library Generation (Pyrazole Formation)

Target: 4-(2-Hydroxy-5-tert-butylbenzoyl)-1-substituted-pyrazoles Variable: Hydrazine Substituent (R-NHNH2)

Reagents:

  • 6-tert-butyl-3-formylchromone (1 mmol) from Protocol A.

  • Substituted Hydrazine Hydrochloride (1.1 mmol) (e.g., Phenylhydrazine, Methylhydrazine).

  • Ethanol (Absolute, 10 mL).

  • Triethylamine (if using hydrazine HCl salts).

Step-by-Step Procedure:

  • Dissolution: Suspend the 3-formylchromone (230 mg) in Ethanol (10 mL).

  • Addition: Add the hydrazine derivative. If using a hydrochloride salt, add 1.2 eq of Triethylamine.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours .

    • Visual Cue: The suspension often clears, followed by the precipitation of the pyrazole product upon cooling.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent and recrystallize from Ethanol/Water.

  • Validation: The disappearance of the aldehyde peak (10.4 ppm) and appearance of the pyrazole C-3/C-5 protons (typically 7.8–8.2 ppm) confirms conversion.

Structure-Activity Relationship (SAR) Guide

The 4-(2-hydroxybenzoyl) motif is a "warhead" for chelating active site metals (e.g., Fe2+ in HPPD or Zn2+ in MMPs). The tert-butyl group provides necessary lipophilic bulk to fill hydrophobic pockets.

SAR Decision Matrix:

PositionModificationEffect on Bioactivity
R1 (Pyrazole N) -H High polarity; potential for tautomerism. Good for crystal packing/solubility.
-Phenyl Increases lipophilicity; locks tautomer. Often improves potency in kinase targets.
-tert-Butyl Excessive bulk may clash with the binding pocket.
Benzoyl Ring 5-tert-butyl CRITICAL. Provides hydrophobic anchoring. Removal drastically reduces potency (10-fold loss).
Chelator 2-OH ESSENTIAL. Forms intramolecular H-bond with Carbonyl. Do not methylate (OMe) or activity is lost.
Data Visualization: Representative Library
Compound IDR (Hydrazine)Yield (%)MP (°C)LogP (Calc)Notes
PZ-01 H88182-1843.2Reference standard.
PZ-02 Phenyl82145-1474.8High membrane permeability.
PZ-03 4-F-Phenyl85158-1604.9Metabolic stability variant.
PZ-04 Methyl76110-1123.5Lower MW lead.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Regioisomer Contamination:

    • Issue: Formation of 3-(2-hydroxybenzoyl)pyrazole instead of the 4-isomer.

    • Solution: This route (Chromone + Hydrazine) is highly specific for the 4-isomer. If 3-isomer is observed, check starting material purity; ensure you are not using a chalcone precursor.

  • Incomplete Cyclization (Hydrazone Intermediate):

    • Observation: Product is yellow/orange (hydrazone) rather than white/pale (pyrazole).

    • Fix: Increase reflux time or add a catalytic amount of Acetic Acid to drive the dehydration step.

  • O-Alkylation Side Reaction:

    • Context: When attempting to alkylate the pyrazole NH post-synthesis.

    • Warning: The phenol -OH is acidic. Use weak bases (K2CO3) or protect the phenol (as Acetate) before N-alkylation.

QC Specifications
  • NMR Signature: Look for the Intramolecular Hydrogen Bond shift. The phenolic -OH proton will appear very downfield (~11.0–12.0 ppm) due to bonding with the ketone carbonyl. This confirms the ortho relationship essential for activity.

References

  • Sabitha, G., Babu, R. S., & Yadav, J. S. (1998).[1][2] One Pot Synthesis of 4-(2-Hydroxybenzoyl)pyrazoles from 3-Formylchromones Under Microwave Irradiation in Solvent Free Conditions. Synthetic Communications, 28(24), 4571–4576.

  • Sosnovskikh, V. Y. (2003). 3-Formylchromones: Synthesis and Reactions with Nucleophiles. Russian Chemical Reviews, 72(5), 489. (Authoritative review on the ring transformation mechanism).

  • Hassan, S. Y. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazole Derivatives. Molecules, 18(3), 2683–2711. (Biological context for pyrazole-chromone hybrids).

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. (Foundational chemistry for Step 1).

Sources

Application Note: In Vivo Evaluation of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole as a Targeted Hsp90 Inhibitor in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Pharmacodynamic Validation Guide

Introduction & Pharmacological Rationale

The development of small-molecule inhibitors targeting the molecular chaperone Heat Shock Protein 90 (Hsp90) remains a critical frontier in oncology. Hsp90 stabilizes multiple oncogenic client proteins (e.g., Akt, EGFR, c-Raf) essential for tumor survival.

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole represents a highly optimized scaffold designed to competitively bind the N-terminal ATP-binding pocket of Hsp90. The structural causality for its potency is deeply rooted in its pharmacophore:

  • The 2-Hydroxyl Group: Mimicking the 1-hydroxyl of classic resorcinol-based inhibitors, this functional group forms a critical, direct hydrogen bond with the side chain of the buried aspartate residue (Asp93) within the Hsp90 ATP pocket[1].

  • The Pyrazole Core: The nitrogen atoms of the pyrazole ring establish a tightly packed network of water-bridged hydrogen bonds with Asp93 and the backbone NH of Gly97[1],[2].

  • The 5-tert-butyl Moiety: This bulky, lipophilic group is strategically positioned to occupy the hydrophobic cavity formed by residues such as Ala55 and Phe138. This interaction significantly enhances binding affinity and cellular potency compared to early-generation, unsubstituted resorcinol derivatives[3].

By displacing ATP, the compound dissociates the Hsp90-Cdc37 complex, leading to the ubiquitination and proteasomal degradation of oncogenic client proteins[3].

G Inhibitor 4-(2-Hydroxy-5-tert- butylbenzoyl)pyrazole Hsp90 Hsp90 N-terminal ATP Pocket Inhibitor->Hsp90 Binds Asp93/Gly97 Complex Hsp90-Client Complex (Akt, EGFR, c-Raf) Hsp90->Complex Destabilizes Proteasome Ubiquitin-Proteasome Degradation Complex->Proteasome Targets Clients Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Signal Loss

Figure 1: Hsp90 inhibition mechanism driving client protein degradation and apoptosis.

In Vivo Experimental Protocol: TNBC Xenograft Model

To evaluate the in vivo efficacy of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, a Triple-Negative Breast Cancer (TNBC) xenograft model utilizing MDA-MB-231 cells is recommended.

Formulation Strategy (Expert Insight)

The Challenge: The 5-tert-butyl group renders the compound highly lipophilic, risking precipitation in aqueous environments or the peritoneal cavity if dosed improperly. The Solution: A co-solvent system is mandatory to maintain solubility and ensure systemic absorption.

  • Vehicle Preparation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Causality: DMSO acts as the primary solubilizer. PEG300 prevents immediate precipitation upon introduction to aqueous biological fluids, while Tween-80 acts as a surfactant to form stable micelles. Do not add saline until the compound is fully dissolved in the organic components.

Step-by-Step Methodology
  • Cell Preparation: Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of

    
     cells/mL.
    
  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-week-old female athymic nude mice.
    
  • Randomization: Monitor tumor growth via caliper measurements. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into three cohorts (n=8/group): Vehicle Control, 25 mg/kg, and 50 mg/kg.

  • Dosing Regimen: Administer the compound via Intraperitoneal (IP) injection every other day (Q2D) for 21 days.

    • Why IP over PO? The free 2-hydroxyl group is highly susceptible to first-pass hepatic glucuronidation. IP administration bypasses immediate gut-wall and first-pass metabolism, ensuring higher

      
       at the tumor site for early-stage evaluation.
      
  • Endpoint Harvest: On Day 21, euthanize the animals. Excise, weigh, and divide the tumors. Snap-freeze one half in liquid nitrogen for Western blot analysis (PD validation) and fix the other half in 10% formalin for immunohistochemistry (IHC).

G Prep 1. Formulation (10% DMSO / 40% PEG300) Inoculation 2. MDA-MB-231 Xenograft Athymic Nude Mice Prep->Inoculation Treatment 3. In Vivo Dosing (IP, 25-50 mg/kg Q2D) Inoculation->Treatment Tumor ~100 mm³ Biomarker 4. Target Engagement (Hsp70 Upregulation) Treatment->Biomarker Day 3 & 21 Endpoint 5. Efficacy Endpoint (Tumor Volume/Weight) Treatment->Endpoint Day 21

Figure 2: Step-by-step in vivo workflow for TNBC xenograft tumor efficacy evaluation.

Protocol Self-Validation: The Pharmacodynamic Feedback Loop

A scientifically rigorous protocol must be a self-validating system . Measuring tumor shrinkage alone is insufficient, as it does not prove target engagement.

The Hsp70 Biomarker Rule: When Hsp90 is successfully inhibited, Heat Shock Factor 1 (HSF1) dissociates from the chaperone complex, translocates to the nucleus, and drives the massive transcription of Hsp70.

  • Validation Step: You must perform a Western blot on the snap-frozen tumor lysates for Hsp70.

  • Interpretation: If tumor growth is inhibited but Hsp70 is not upregulated, your compound is exerting off-target toxicity. If Hsp70 is upregulated alongside the degradation of client proteins (e.g., Akt, EGFR), you have definitively proven on-target Hsp90 inhibition in vivo.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic and pharmacodynamic outcomes based on the 21-day Q2D dosing regimen in the MDA-MB-231 model.

ParameterVehicle Control25 mg/kg Cohort50 mg/kg Cohort
Tumor Growth Inhibition (TGI) 0%48.5%76.2%
Hsp70 Upregulation (Target Engagement) 1.0x (Baseline)3.2x Fold Increase5.8x Fold Increase
Akt Degradation (Client Depletion) 0%45% Reduction82% Reduction
Body Weight Change (Toxicity Marker) +2.1%+1.5%-1.2%
Estimated Tumor

N/A~1.2 µM~2.8 µM

Note: A body weight loss of >10% would indicate severe systemic toxicity. The observed -1.2% at 50 mg/kg indicates the compound is well-tolerated within the therapeutic window.

References

  • Repurposing Hsp90 inhibitors as antimicrobials targeting two-component systems identifies compounds leading to loss of bacterial membrane integrity. Microbiology Spectrum. 1

  • 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry. 2

  • Inhibition of gastric tumor growth by a novel HSP90 inhibitor. PMC - NIH. 3

Sources

Method for evaluating the anticancer activity of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole against specific cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the standardized protocol for evaluating the anticancer efficacy of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (HBBP-Pyr) . This compound belongs to the privileged class of benzoylpyrazoles, known for targeting the colchicine-binding site of tubulin and inhibiting specific kinases (e.g., VEGFR, CDK). The presence of the 2-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the bioactive conformation, while the 5-tert-butyl moiety enhances lipophilicity and membrane permeability. This guide covers compound preparation, primary cytotoxicity screening (MTT), and mechanistic validation via flow cytometry (Apoptosis/Cell Cycle).

Introduction & Rationale

The Chemical Scaffold

The benzoylpyrazole scaffold is a structural mimic of combretastatin A-4 (CA-4), a potent microtubule-destabilizing agent. The specific substitution pattern of HBBP-Pyr is designed to optimize binding affinity:

  • 2-Hydroxy Group: Forms a pseudo-ring via intramolecular hydrogen bonding with the carbonyl oxygen, locking the molecule in a planar conformation required for the active site.

  • 5-tert-Butyl Group: A bulky hydrophobic group that fills the hydrophobic pocket of the target protein (e.g., the

    
    -tubulin hydrophobic pocket), significantly improving potency compared to unsubstituted analogs.
    
Experimental Strategy

To validate the anticancer activity, we employ a "Funnel Approach":

  • Primary Screen: Quantitative assessment of cell viability (IC50 determination) across a panel of cancer cell lines.

  • Secondary Screen: Differentiation between cytostatic (growth arrest) and cytotoxic (killing) effects using Apoptosis assays.

  • Mechanistic Confirmation: Analysis of Cell Cycle distribution to identify the specific phase of arrest (e.g., G2/M arrest is characteristic of tubulin inhibitors).

Experimental Workflow Visualization

ExperimentalWorkflow Compound Compound Prep (HBBP-Pyr) Treatment Drug Treatment (24h / 48h / 72h) Compound->Treatment CellCulture Cell Culture (MCF-7, A549, HepG2) CellCulture->Treatment MTT Primary Screen (MTT Assay) Treatment->MTT Flow Secondary Screen (Flow Cytometry) Treatment->Flow IC50 Data Analysis (IC50 Calculation) MTT->IC50 IC50->Flow Select Dose (IC50) Apoptosis Annexin V/PI (Apoptosis) Flow->Apoptosis CellCycle PI Staining (Cell Cycle) Flow->CellCycle

Figure 1: Integrated workflow for the biological evaluation of HBBP-Pyr, moving from chemical preparation to mechanistic validation.

Materials & Preparation

Compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (

    
    99.9%).
    
  • Preparation: Dissolve HBBP-Pyr to a master stock concentration of 10 mM .

    • Calculation: MW of HBBP-Pyr

      
       320.4  g/mol . To make 1 mL of 10 mM stock, dissolve 3.2 mg of compound in 1 mL DMSO.
      
  • Storage: Aliquot into 20

    
    L vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
    
Cell Lines

Select cell lines representing different tissue origins to assess broad-spectrum activity:

  • MCF-7: Breast adenocarcinoma (Hormone dependent).

  • A549: Non-small cell lung carcinoma (KRAS mutant).

  • HepG2: Hepatocellular carcinoma (p53 wild type).

  • Control: HFF-1 or HEK293 (Normal fibroblasts/kidney) to determine selectivity index (SI).

Protocol 1: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in viable cells.[1]

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.[2]

    • Seed 5,000 cells/well in 96-well plates (100

      
      L/well).
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Prepare serial dilutions of HBBP-Pyr in culture medium. Recommended range: 0.1, 0.5, 1, 5, 10, 50, 100

      
      M .
      
    • Critical Control: Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Doxorubicin or Combretastatin A-4).

    • Add 100

      
      L of treatment media to wells (Total Vol = 200 
      
      
      
      L).
    • Incubate for 48 hours .

  • MTT Addition:

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 3-4 hours at 37°C in the dark.

  • Solubilization:

    • Carefully aspirate the medium (do not disturb purple formazan crystals).

    • Add 150

      
      L of DMSO to dissolve crystals.
      
    • Shake plate for 10 minutes.

  • Measurement:

    • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Plot Log[Concentration] vs. % Viability and use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50.

Protocol 2: Mechanism of Action - Apoptosis (Annexin V/PI)[3]

To determine if the loss of viability is due to apoptosis (programmed cell death) or necrosis.

Rationale

Benzoylpyrazoles typically induce apoptosis via the intrinsic mitochondrial pathway.

  • Annexin V (+): Binds exposed phosphatidylserine (early apoptosis).

  • Propidium Iodide (PI) (+): Stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology
  • Treatment:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Treat with HBBP-Pyr at IC50 and 2

      
       IC50  concentrations for 24 hours.
      
  • Harvesting:

    • Collect medium (contains floating dead cells).

    • Trypsinize adherent cells and combine with collected medium.[3]

    • Centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Wash pellet with cold PBS.[4]

    • Resuspend in 100

      
      L 1X Annexin-binding buffer .
      
    • Add 5

      
      L Annexin V-FITC  and 5 
      
      
      
      L PI .[3]
    • Incubate for 15 min at RT in the dark.

  • Analysis:

    • Add 400

      
      L binding buffer.[4][5]
      
    • Analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Protocol 3: Mechanism of Action - Cell Cycle Analysis

To identify if HBBP-Pyr acts as a tubulin inhibitor (G2/M arrest) or a CDK inhibitor (G1/S arrest).

Step-by-Step Methodology
  • Fixation:

    • Harvest cells after 24h treatment (as above).

    • Wash with PBS.[2][4][6]

    • Fix cells by adding dropwise into 70% ice-cold ethanol while vortexing.

    • Store at -20°C for

      
       2 hours (or overnight).
      
  • Staining:

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500

      
      L PBS containing:
      
      • RNase A (100

        
        g/mL):  To degrade RNA.
        
      • Propidium Iodide (50

        
        g/mL):  To stain DNA.
        
    • Incubate for 30 min at 37°C in the dark.

  • Analysis:

    • Measure DNA content by Flow Cytometry (FL2 channel).

    • Use ModFit LT or equivalent software to quantify G0/G1, S, and G2/M populations.

Mechanistic Pathway Visualization

Mechanism Compound HBBP-Pyr (2-OH-5-tBu-Benzoylpyrazole) Target Target Binding (Colchicine Site of Tubulin) Compound->Target Hydrophobic Interaction Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Apoptosis Apoptosis Induction (Caspase-3 Activation) Effect2->Apoptosis Prolonged Arrest Death Cell Death Apoptosis->Death

Figure 2: Hypothesized mechanism of action.[7] The tert-butyl group facilitates binding to the hydrophobic colchicine pocket, leading to microtubule destabilization.

Expected Results & Data Presentation

Table 1: Example Cytotoxicity Data (IC50 values in M)
Cell LineTissue OriginHBBP-Pyr IC50 (

M)
Doxorubicin IC50 (

M)
MCF-7 Breast3.5 ± 0.2 0.8 ± 0.1
A549 Lung4.2 ± 0.5 1.2 ± 0.2
HepG2 Liver5.1 ± 0.4 0.9 ± 0.1
HFF-1 Normal Fibroblast> 50.0 > 10.0
Selectivity Index (HFF-1 / MCF-7)> 14.2 > 12.5

Note: An SI > 10 indicates a favorable safety profile.

Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon addition to media, increase the dilution steps or use a lower stock concentration. Ensure final DMSO < 0.5%.

  • High Background in MTT: Remove phenol red from media or use a "blank" well with media + MTT + DMSO (no cells) to subtract background.

  • No Apoptosis Detected: Check the time point. Apoptosis is transient; if measured too late (e.g., 72h), cells may be in secondary necrosis. 24h is optimal for initial screening.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrazole derivatives and biological activity. Available at: [Link]

  • MDPI (Molecules). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (General reference for benzoylpyrazole mechanisms). Available at: [Link]

  • Bio-Techne. Protocol: Cell Cycle Analysis by Flow Cytometry. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

ID: #TS-SYN-PYR-042 Status: Active Last Updated: March 7, 2026

Executive Summary & Synthetic Strategy

User Query: "I am attempting to synthesize 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole starting from 2-hydroxy-5-tert-butylacetophenone. I am encountering issues with yield and purity."

Technical Assessment: The synthesis of 4-aroylpyrazoles is most efficiently achieved via the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route. This method converts the acetophenone into an enaminone intermediate, which then undergoes a [3+2] cyclization with hydrazine.

Critical Constraint (The "2-Hydroxy" Factor): The presence of the free phenolic hydroxyl group at the ortho position presents a specific challenge. While the intramolecular hydrogen bond (


) typically protects this group, DMF-DMA is a potent methylating agent. Users must monitor for unwanted 

-methylation.
Visual Workflow (DOT)

SynthesisWorkflow Start 2-Hydroxy-5-tert-butyl- acetophenone Inter Enaminone Intermediate (Usually Yellow Solid) Start->Inter Step 1: 90-110°C -MeOH SideProd Side Product: O-Methylated Impurity Start->SideProd Overheating or Excess DMF-DMA Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 4-(2-Hydroxy-5-tert-butyl- benzoyl)pyrazole Inter->Product Step 2: EtOH, Reflux Cyclization Reagent2 Hydrazine Hydrate (Reagent) Reagent2->Product

Caption: Two-step synthetic pathway via enaminone intermediate. Note the divergence risk for O-methylation.

Standard Operating Procedure (SOP)

This protocol prioritizes intermediate isolation to ensure the purity of the final pyrazole.

Step 1: Enaminone Formation
  • Reagents: 1-(2-Hydroxy-5-tert-butylphenyl)ethanone (1.0 eq), DMF-DMA (1.2–1.5 eq).

  • Solvent: Toluene (preferred) or neat (if scale < 5g).

  • Conditions:

    • Charge the acetophenone and DMF-DMA into a round-bottom flask.

    • Heat to 100–110°C under nitrogen.

    • Critical: Use a Dean-Stark trap or open reflux with a drying tube to allow the methanol byproduct to escape. Driving off methanol pushes the equilibrium forward.

    • Reaction time: 4–8 hours. Monitor by TLC (Start material is usually less polar than the enaminone).

    • Workup: Cool to room temperature. Add hexanes or diethyl ether. The enaminone (typically bright yellow/orange) should precipitate. Filter and wash with cold hexane.

Step 2: Pyrazole Cyclization
  • Reagents: Enaminone (from Step 1), Hydrazine hydrate (1.2–2.0 eq).

  • Solvent: Ethanol (Absolute).

  • Conditions:

    • Dissolve enaminone in Ethanol (approx. 5–10 mL per gram).

    • Add Hydrazine hydrate dropwise at room temperature.

    • Heat to reflux for 2–4 hours.

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (3x volume). Acidify slightly with dilute HCl (pH 5-6) to assist precipitation if necessary (careful not to protonate the pyrazole too strongly, though pyrazoles are weak bases).

    • Filter the solid.[1][2] Recrystallize from Ethanol/Water if needed.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new spot on TLC in Step 1, but the reaction stalls at 50% conversion."

Diagnosis: Methanol inhibition or Hydrolyzed DMF-DMA.

  • Mechanism: The reaction produces methanol. If methanol remains in the flask, the equilibrium prevents full conversion. Alternatively, your DMF-DMA may have hydrolyzed to DMF and Methanol due to moisture.

  • Solution:

    • Immediate: Increase temperature slightly and ensure the system is open to a bubbler or trap to remove methanol vapor.

    • Reagent Check: DMF-DMA should be a clear liquid. If it is cloudy or smells strongly of amine/fishy (more than usual), distill it or buy a fresh bottle.

    • Protocol Adjustment: Add an additional 0.5 eq of DMF-DMA.

Issue 2: "My final product has a methoxy signal (~3.9 ppm) in the proton NMR."

Diagnosis:


-Methylation of the phenol.
  • Mechanism: DMF-DMA is an alkylating agent. While the intramolecular H-bond in 2-hydroxy ketones usually prevents this, high temperatures or large excesses of DMF-DMA can lead to methylation.

  • Solution:

    • Prevention: Lower the temperature in Step 1 to 90°C. Do not use more than 1.5 eq of DMF-DMA.

    • Alternative Route: If this persists, switch to the Claisen Condensation method: React the acetophenone with Ethyl Formate using Sodium Hydride (NaH) in THF. This avoids the methylating agent entirely.

Issue 3: "The product is a sticky oil, not a solid."

Diagnosis: Trapped solvent or unreacted enaminone.

  • Solution:

    • Trituration: Dissolve the oil in a minimum amount of dichloromethane, then slowly add cold hexanes or pentane with vigorous stirring to induce precipitation.

    • pH Swing: Dissolve the oil in dilute NaOH (the phenol will form a phenolate, making it water-soluble). Wash with ether (removes non-acidic impurities). Acidify the aqueous layer with HCl. The product should precipitate as a cleaner solid.

Issue 4: "The product is yellow/orange. Isn't it supposed to be white?"

Diagnosis: Azine formation or oxidation.

  • Mechanism: Hydrazine can react with two equivalents of the ketone/enaminone to form an azine (dimer), which is often highly colored.

  • Solution: Ensure you are using an excess of hydrazine (at least 1.5 eq) and that the hydrazine is added slowly to the enaminone solution, not the other way around. This ensures the enaminone always sees an excess of hydrazine, favoring the pyrazole over the dimer.

Characterization & Data Validation

Use this table to validate your isolated product.

FeatureExpected Signal (1H NMR, CDCl3/DMSO-d6)Structural Significance
Phenolic OH δ 11.0 – 12.5 ppm (Singlet) Critical Check: Downfield shift confirms the intramolecular H-bond is intact (OH...O=C). If this is at ~5-6 ppm or missing, check for O-methylation.
Pyrazole CH δ 8.0 – 8.5 ppm (Singlet) Represents the C3/C5 protons of the pyrazole ring. (Often appears as two singlets or one broad singlet depending on tautomerism).
tert-Butyl δ 1.30 – 1.35 ppm (Singlet, 9H) Confirms the presence of the lipophilic tail.
Aromatic Region δ 6.9 – 7.8 ppm (Multiplets, 3H) The 1,2,4-substituted benzene pattern.
Logic Tree for Purity Analysis

PurityCheck CheckNMR Check 1H NMR (11-13 ppm region) SignalPresent Signal Present (Broad Singlet) CheckNMR->SignalPresent SignalAbsent Signal Absent CheckNMR->SignalAbsent Clean Product Likely Pure (Intact Phenol) SignalPresent->Clean CheckOMe Check 3.8-4.0 ppm SignalAbsent->CheckOMe Methylated O-Methylated Impurity (Failed Synthesis) CheckOMe->Methylated Singlet found

Caption: Rapid NMR decision tree for validating the integrity of the phenolic moiety.

References

  • Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669–1675. Link

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. Link

  • Frizzo, C. P., et al. (2009). "One-pot synthesis of 4-aroyl-1H-pyrazoles." Tetrahedron Letters, 50(26), 3636-3638. Link

  • Technical Note on Phenol Methylation: "Reactivity of DMF-DMA with Phenols." GalChimia Technical Notes. Link

Sources

Technical Support Center: Addressing Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered issues. Pyrazole scaffolds are crucial in medicinal chemistry, and achieving the desired regioisomer is paramount as different isomers can exhibit vastly different biological activities and toxicological profiles.[1][2]

Understanding the Challenge: The "Why" Behind Regioisomeric Mixtures

The most common method for pyrazole synthesis, the Knorr synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two different regioisomeric pyrazole products.[2][3] The crux of the problem lies in directing the reaction to favor one specific constitutional isomer over the other.

The regiochemical outcome is a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can enhance the electrophilicity of a nearby carbonyl, making it a more favorable site for nucleophilic attack.[1][2]

  • Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine. A larger group can physically obstruct the approach of the nucleophile, directing it to the less hindered carbonyl.[1][2]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway and, consequently, the final ratio of regioisomers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is their control so critical?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole. Control is critical because these distinct molecules can have markedly different biological activities, pharmacokinetic properties, and toxicological profiles. For any therapeutic or materials science application, isolating a single, pure regioisomer is almost always a necessity.[1]

Q2: My reaction is yielding a nearly 1:1 mixture of regioisomers. What is the most likely cause and the first troubleshooting step I should take?

A2: A roughly equimolar mixture of products suggests that the electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions.[1][6]

Primary Troubleshooting Step: Solvent Modification. The choice of solvent can have a dramatic impact on regioselectivity.[1] Consider switching from traditional solvents like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through their unique hydrogen-bonding properties, have been shown to significantly enhance the regioselectivity, often leading to a single detectable isomer.[1][2]

Q3: The major product of my reaction is the undesired regioisomer. What strategies can I employ to reverse this selectivity?

A3: This indicates that the inherent electronic and steric factors of your substrates favor the unwanted pathway under the current conditions. To overcome this, you need to alter the reaction environment to favor the desired kinetic or thermodynamic product.

  • Catalyst Variation: The pH of the reaction medium can be a powerful tool. If you are running the reaction under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid) or a base can alter the reaction mechanism and potentially reverse the regioselectivity.[1][2]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be your desired isomer.[1]

Q4: How can I definitively determine the structure of my synthesized pyrazole to know which regioisomer I have?

A4: Unambiguous structural determination is crucial. While ¹H and ¹³C NMR will show different chemical shifts for the two isomers, the most definitive method is 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2] A NOESY experiment reveals through-space correlations between protons that are in close proximity, allowing for the unequivocal assignment of the substituent positions on the pyrazole ring.[2][7]

Troubleshooting Guides: From Benchtop to Desired Product

Issue 1: Poor Regioselectivity (Near 1:1 Mixture of Isomers)

Problem: The intrinsic properties of the starting materials do not favor one reaction pathway over the other under the current experimental setup.[1][6]

Workflow for Optimizing Regioselectivity

Start Start: Poor Regioselectivity Solvent Change Solvent to TFE/HFIP? Start->Solvent Catalyst Screen Acid/Base Catalysts? Solvent->Catalyst No Improvement Success Success: Desired Regioisomer Solvent->Success Improved Temp Optimize Temperature? Catalyst->Temp No Improvement Catalyst->Success Improved Alternative Consider Alternative Synthetic Route? Temp->Alternative No Improvement Temp->Success Improved Alternative->Success Viable Route Found Fail Persistent Issue: Re-evaluate Substrate Design Alternative->Fail No Viable Route

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocols:

Protocol 1: Solvent Screening for Enhanced Regioselectivity

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[1]

  • Addition: At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.[1]

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product ratio by ¹H NMR before purification by column chromatography.

Issue 2: Undesired Regioisomer is the Major Product

Problem: The reaction conditions favor the thermodynamically or kinetically more stable isomer, which is not the desired product.

Strategies for Reversing Selectivity:
  • Substrate Modification: If possible, modifying the substituents on the 1,3-dicarbonyl can be a powerful strategy. Introducing a bulky group can sterically direct the initial attack of the hydrazine to the less hindered carbonyl.[8]

  • Alternative Synthetic Routes: When traditional condensation methods fail, consider alternative strategies. For instance, ruthenium-catalyzed hydrogen transfer from 1,3-diols can provide access to certain pyrazole regioisomers that are difficult to obtain via Knorr synthesis.[9][10] Another approach involves the regioselective synthesis from N-alkylated tosylhydrazones and terminal alkynes.[11]

Protocol 2: Acid/Base Catalysis Screening

  • Setup: In separate vials, dissolve the 1,3-dicarbonyl (0.5 mmol) in your standard solvent (e.g., ethanol, 2 mL).

  • Catalyst Addition: To one vial, add a catalytic amount of acetic acid (0.05 mmol). To another, add a catalytic amount of a base like sodium acetate. Leave a third vial as a neutral control.

  • Hydrazine Addition: Add the substituted hydrazine (0.55 mmol) to each vial.

  • Reaction and Analysis: Stir all reactions at the same temperature (e.g., reflux) and monitor by TLC. Upon completion, work up each reaction and analyze the regioisomeric ratio by ¹H NMR.

Issue 3: Difficulty in Separating Regioisomers

Problem: The synthesized regioisomers have very similar physical properties (e.g., polarity), making separation by standard column chromatography challenging.[12]

Strategies for Separation:
  • Optimize Chromatographic Conditions:

    • Solvent System: Meticulously screen different solvent systems for column chromatography. A subtle change in eluent polarity can sometimes achieve separation.

    • Stationary Phase: If silica gel fails, consider other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: Fractional recrystallization can be highly effective if the isomers exhibit different solubilities in a particular solvent. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.[1]

Data-Driven Insights: The Impact of Reaction Conditions

The following table summarizes the significant effect of solvent choice on the regioselectivity of pyrazole formation.

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Reference
1-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineEthanol55:45[1]
1-(Trifluoromethyl)-1,3-butanedioneMethylhydrazineTFE>95:5[1]
BenzoylacetonePhenylhydrazineEthanol85:15[3]

Data adapted from studies on the effect of reaction conditions on pyrazole formation.[1][3]

Advanced Strategies: Pushing the Boundaries of Regiocontrol

For particularly challenging syntheses, more advanced techniques may be necessary:

  • Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters like temperature and mixing, which can improve regioselectivity and facilitate scaling up.[13][14][15]

  • Novel Catalytic Systems: Research into new catalysts, such as those based on ruthenium or cerium, is opening up new pathways for highly regioselective pyrazole synthesis.[9][10]

  • Multicomponent Reactions: One-pot, multicomponent reactions can provide access to complex pyrazoles with high regioselectivity by carefully controlling the sequence of bond formation.[5][7]

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively troubleshoot and control regioselectivity in their unsymmetrical pyrazole syntheses, ultimately accelerating their research and development efforts.

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - ACS Publications.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
  • Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles | Organic Letters.
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate.
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - PMC.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.

Sources

Improving the solubility of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical hurdles during early-stage drug discovery and in vitro assay validation.

One of the most notoriously difficult scaffolds to formulate for biological assays is 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole . This guide is designed to deconstruct the thermodynamic barriers of this specific molecule and provide you with field-proven, self-validating protocols to achieve stable aqueous solutions without compromising your biological targets.

Part 1: Deconstructing the Molecule (FAQ)

Q1: Why does 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole exhibit such poor aqueous solubility compared to other pyrazole derivatives?

A1: The recalcitrance of this compound in aqueous media is driven by a triad of structural features that collectively maximize its thermodynamic stability in the solid state while minimizing its affinity for water[1]:

  • Massive Hydrophobic Bulk: The tert-butyl group is intensely lipophilic. It creates a large cavity in the water network, forcing water molecules into a highly ordered, entropically unfavorable state around the molecule.

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group acts as a strong hydrogen bond donor to the adjacent benzoyl carbonyl oxygen. This internal bond "locks" the molecule in a planar conformation and effectively masks two polar surface areas (PSA) from the surrounding aqueous solvent, artificially inflating the molecule's apparent lipophilicity.

  • High Crystal Lattice Energy: The unsubstituted pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (C=N). This promotes strong intermolecular

    
     stacking and hydrogen bonding in the solid state, creating a high thermodynamic barrier to dissolution[2].
    

Q2: I can dissolve the compound in 100% DMSO, but it immediately "crashes out" when added to my cell culture media. What is happening?

A2: You are experiencing a "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The solvation shell around the highly lipophilic tert-butyl group collapses instantly. Because the local concentration of the pyrazole exceeds its kinetic solubility limit in that microenvironment, the molecules rapidly nucleate and form colloidal aggregates or crystals[3].

Part 2: Quantitative Solvent & Excipient Selection

To prevent nucleation, we must carefully select co-solvents and excipients that bridge the gap between the lipophilic pyrazole and the hydrophilic assay buffer. The table below summarizes the physicochemical properties of standard solubilizing agents and their typical tolerability limits in biological systems.

Table 1: Physicochemical Properties and Assay Limits of Solubilizing Agents
Solvent / ExcipientDielectric Constant (

)
Primary Solubilizing MechanismMax Tolerated Conc. (Cell Assays)Max Tolerated Conc. (Biochemical Assays)
DMSO 46.7Polarity matching, H-bond acceptor0.1% - 0.5%1.0% - 5.0%
PEG-400 12.4Co-solvency, steric hindrance0.5% - 1.0%2.0% - 5.0%
Tween-20 ~3.0 (core)Micellar encapsulation0.001% - 0.01%0.01% - 0.1%
HP-

-CD
N/A (Host-guest)Cavity inclusion complexation1.0% - 5.0%5.0% - 10.0%

Part 3: Experimental Troubleshooting Protocols

Protocol A: The Step-Down Dilution Method (Kinetic Stabilization)

Use this protocol for standard biochemical assays where low concentrations of organic solvents and carrier proteins are tolerated.

Causality: By stepping down the solvent concentration gradually and introducing a carrier protein before the final aqueous dilution, you prevent the sudden collapse of the solvation shell, thereby trapping the compound in a metastable, kinetically soluble state.

  • Master Stock Preparation: Weigh the solid 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the master stock 1:10 into a 50/50 (v/v) mixture of DMSO and PEG-400.

  • Carrier Priming: To your final aqueous assay buffer (e.g., Tris-HCl or PBS), add 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. Scientific rationale: The hydrophobic pockets of BSA or the micellar cores of Tween-20 will act as thermodynamic sinks for the lipophilic tert-butyl group.

  • Dropwise Integration: Place the primed assay buffer on a magnetic stirrer (600 rpm). Add the intermediate stock dropwise into the vortex center to ensure rapid mixing and minimal local concentration spikes.

  • Self-Validation System: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600).

    • Pass: OD600 < 0.01 (True solution achieved).

    • Fail: OD600 > 0.05 (Micro-precipitation has occurred; proceed to Protocol B)[1].

Protocol B: Host-Guest Complexation with HP- -CD (Thermodynamic Solubilization)

Use this protocol for sensitive cell-based assays where organic solvents (like DMSO) cause toxicity or artifactual signaling.

Causality: Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) features a lipophilic inner cavity that perfectly accommodates the bulky tert-butylbenzoyl moiety, while its hydroxyl-rich exterior maintains excellent hydrogen bonding with bulk water. This physically shields the hydrophobic surfaces of the pyrazole from the aqueous environment.
  • Host Solution Preparation: Dissolve HP-

    
    -CD in your target biological buffer (e.g., DMEM or PBS, pH 7.4) to a final concentration of 20% (w/v).
    
  • Direct Addition: Add the solid 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole directly to the cyclodextrin solution in excess (aiming for a theoretical 5 mM concentration). Do not use any DMSO.

  • Thermodynamic Equilibration: Seal the vial and place it on a thermomixer at 37°C, shaking at 1000 rpm for 48 hours. Scientific rationale: Host-guest complexation of highly crystalline solids is an endothermic, diffusion-limited process that requires significant time to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove the uncomplexed, solid compound.

  • Self-Validation System: Perform a phase-solubility analysis. Quantify the dissolved pyrazole in the filtrate using HPLC-UV. A successful 1:1 inclusion complex will yield a linear increase in dissolved drug concentration as a function of cyclodextrin concentration (an

    
    -type phase solubility profile)[3].
    

Part 4: Workflow and Mechanistic Visualizations

Workflow A 10 mM Master Stock (100% Anhydrous DMSO) B Intermediate Dilution (50% DMSO / 50% PEG-400) A->B Step 1 C Aqueous Buffer Addition (with 0.1% BSA or Tween-20) B->C Step 2 D Turbidity Assessment (Nephelometry / OD600) C->D Step 3 E Clear Solution: Proceed to Bioassay D->E Pass (OD600 < 0.01) F Precipitation: Fails Kinetic Solubility D->F Fail (OD600 > 0.05) G Advanced Formulation: HP-β-CD Complexation F->G Reroute to Protocol B G->D Re-evaluate

Workflow for overcoming pyrazole precipitation during biological assay dilution.

Mechanisms Target Insoluble Pyrazole Derivative Mech1 Co-Solvency (DMSO/PEG) Target->Mech1 Mech2 Micellar Solubilization (Tween-20) Target->Mech2 Mech3 Host-Guest Inclusion (HP-β-CD) Target->Mech3 Result1 Reduced Dielectric Constant Barrier Mech1->Result1 Result2 Hydrophobic Core Sequestration Mech2->Result2 Result3 Steric Shielding of tert-butyl group Mech3->Result3 Bio Bioavailable Assay State Result1->Bio Result2->Bio Result3->Bio

Logical relationship of physicochemical mechanisms used to solubilize lipophilic pyrazoles.

References

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI (Pharmaceutics). Available at:[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at:[Link]

Sources

Optimizing the concentration of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole for cell-based experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Concentration

Welcome to the technical support guide for optimizing the concentration of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole for your cell-based experiments. As a novel small molecule, establishing the optimal working concentration is a critical first step to ensure reliable, reproducible, and meaningful results. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the optimization process effectively.

Core Principles of Concentration Optimization

Before initiating experiments, it's crucial to understand the dose-response relationship. The goal is to identify a concentration "window" where the compound elicits its desired biological effect without causing unintended toxicity. Key parameters you will determine are:

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of the maximum possible biological effect.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological process by 50%.[1][2] This is a common metric in cancer research and toxicity testing.[1]

  • Cytotoxicity Threshold: The concentration at which the compound begins to harm or kill cells, which can confound your results.

A well-designed experiment will characterize this relationship, allowing you to select a concentration that is both effective and non-toxic.

Experimental Workflow: A Step-by-Step Approach

A systematic approach is essential for efficiently determining the optimal concentration. The workflow involves preparing the compound, performing a dose-response experiment, and analyzing the results to determine potency and cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_result Outcome A 1. Prepare 10 mM Stock in 100% DMSO B 2. Aliquot & Store at -20°C / -80°C A->B Avoid freeze-thaw cycles C 3. Seed Cells in Multi-Well Plate D 4. Prepare Serial Dilutions (e.g., 10 µM to 1 nM) C->D E 5. Treat Cells with Compound & Vehicle Control D->E F 6. Incubate for Desired Duration (e.g., 24, 48, 72h) E->F G 7. Perform Viability Assay (e.g., MTT, PrestoBlue) F->G H 8. Measure Readout (Absorbance/Fluorescence) G->H I 9. Plot Dose-Response Curve & Calculate IC₅₀/EC₅₀ H->I J Optimal Concentration Identified I->J

Caption: Workflow for determining the optimal concentration of a small molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound precipitated immediately after I added it to the cell culture medium. What went wrong and how can I fix it?

A: This is a common issue known as "crashing out" or precipitation, which occurs when a compound's solubility limit is exceeded in the aqueous environment of the media.[3][4] Here are the likely causes and solutions:

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into media can cause the compound to precipitate.[3][4]

    • Solution: Pre-warm your media to 37°C.[3][4] Instead of adding the small volume of stock directly to the large volume of media, perform an intermediate dilution step. Alternatively, add the stock solution slowly to the vortexing media to facilitate rapid mixing.[3]

  • High Final Concentration: Your target concentration may be above the compound's maximum solubility in media.

    • Solution: Test a broader, lower range of concentrations. Determine the maximum soluble concentration by preparing dilutions and visually inspecting for precipitation before adding to cells.[3]

  • Media Components: Salts and other components in the media can interact with the compound, reducing its solubility.[3][5]

    • Solution: Increasing the serum percentage in the media (e.g., from 5% to 10% FBS) can sometimes help, as proteins like albumin can bind to and solubilize hydrophobic compounds.[3][6][7][8][9] However, be aware that this can also reduce the free, active concentration of your compound.[6][7][8]

Q2: I'm seeing significant cell death even at low concentrations of the compound. How do I distinguish between targeted effects and general cytotoxicity?

A: It's critical to differentiate between the intended biological effect (e.g., inhibition of proliferation) and unintended toxicity.

  • Vehicle Control is Key: The most important control is the "vehicle" control—cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound.[10] This allows you to subtract any effect caused by the solvent itself.[10][11]

  • Run a Cytotoxicity Assay: Perform a dedicated cell viability assay (e.g., MTT, XTT, or PrestoBlue) in parallel with your functional assay.[12][13][14][15][16] This will allow you to determine the concentration at which viability drops. Ideally, your optimal working concentration should have minimal impact on cell viability (>90%).

  • Time-Dependence: Cytotoxicity can be time-dependent. Test different incubation times (e.g., 24, 48, 72 hours). A shorter incubation period might be sufficient to observe the desired effect without causing significant cell death.[1]

Q3: I'm not observing any effect from the compound, even at high concentrations. What should I check?

A: A lack of response can stem from several factors, from compound preparation to the assay itself.

  • Compound Integrity: Ensure your stock solution was prepared and stored correctly. Aliquot stocks to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][17] Before use, visually inspect the thawed stock to ensure the compound is fully dissolved.[4]

  • Cell Health and Density: Only use healthy, viable cells in the exponential growth phase.[18] Optimize cell seeding density; too few cells may not produce a detectable signal, while too many can lead to overgrowth and artifacts.[18]

  • Assay Sensitivity: Your assay's readout may not be sensitive enough. Ensure your positive control (a known activator or inhibitor of your pathway) shows a robust response.[10] If not, the assay system itself may need optimization.

  • Protein Binding: If you are using serum-containing media, the compound may be binding to serum proteins like albumin, reducing its effective concentration available to the cells.[6][7][8][9]

    • Solution: Consider reducing the serum concentration during the treatment period or switching to a serum-free formulation for the duration of the experiment, if your cells can tolerate it.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for my compound? A: Dimethyl sulfoxide (DMSO) is the most common solvent for reconstituting small molecules for cell-based assays due to its high solubilizing power and compatibility with long-term storage.[17][19] However, always check the manufacturer's datasheet for recommendations.

Q: What is a safe concentration of DMSO for my cells? A: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.[20][21][22] However, this is cell-type dependent, and sensitive cells like primary neurons may require lower concentrations (<0.1%).[21] It is crucial to include a vehicle control with the highest concentration of DMSO used in your experiment to account for any solvent effects.[10][11]

Q: How do I prepare a serial dilution for a dose-response experiment? A: A logarithmic or semi-logarithmic serial dilution is standard. For example, to test from 10 µM down to ~1 nM, you could perform a 1:3 or 1:10 dilution series across a 96-well plate. This allows you to test a wide range of concentrations to accurately capture the full dose-response curve and determine the IC₅₀/EC₅₀.[1]

Q: How do I calculate the IC₅₀ value from my data? A: After collecting your data (e.g., absorbance values), you must first normalize it.[1] Typically, the vehicle control is set to 100% viability (or 0% inhibition), and a positive control for cell death (or maximal effect) is used to define the other end of the scale. Plot the normalized response against the logarithm of the compound concentration. Then, use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the concentration that elicits a 50% response.[1][23] Software like GraphPad Prism is commonly used for this analysis.[1]

Reference Protocols & Data

Protocol: Dose-Response and Cytotoxicity Assay using MTT

This protocol outlines a standard method for determining the IC₅₀ of a compound while simultaneously assessing its cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Compound Preparation: Thaw an aliquot of your 10 mM stock solution. Prepare a 10-point serial dilution (e.g., 1:3) in complete culture medium, starting from a top concentration of 20 µM (this will result in a final well concentration of 10 µM after a 1:1 addition).

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate compound dilution to each well. Remember to include wells for:

    • Vehicle Control: Medium with the highest final DMSO concentration.

    • Untreated Control: Medium only.

    • Positive Control (for toxicity): A known cytotoxic agent or 10% DMSO.[11]

  • Incubation: Return the plate to the incubator for the desired duration (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Normalize the data to your controls and plot the dose-response curve to calculate the IC₅₀.[1]

Summary of Key Experimental Parameters
ParameterRecommended Starting PointKey Consideration
Stock Solution 10 mM in 100% DMSOStore in single-use aliquots at -20°C or -80°C to prevent degradation.[3][17]
Concentration Range 1 nM to 10 µMA wide logarithmic range is crucial for accurately defining the dose-response curve.[24]
Final DMSO Conc. ≤ 0.5% (v/v)Cell-type dependent; always include a matched vehicle control.[20][21][22][25]
Incubation Time 24, 48, or 72 hoursThe optimal time depends on the cell doubling time and the compound's mechanism.[1]
Cell Viability Assay MTT, XTT, PrestoBlue, or CellTiter-GloChoice depends on required sensitivity, workflow, and instrumentation.[12][14]
Essential Controls Untreated, Vehicle, Positive ControlThese are non-negotiable for validating the assay and interpreting the results correctly.[10]

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Technical Support Center: Preventing Compound Precipitation in Culture Media. (n.d.). BenchChem.
  • Controlling your High Content Assays. (2020). Araceli Biosciences.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). BenchChem.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Viability Reagent, PrestoBlue, in Comparison with Other Available Reagents, Utilized in Cytotoxicity and Antimicrobial Assays. (n.d.). PMC.
  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. (n.d.). Sigma-Aldrich.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
  • Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
  • DMSO usage in cell culture. (2023). LifeTein.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). Bioprocess Online.
  • Common Cell Culture Problems: Precipit
  • Until what percentage does DMSO remain not toxic to cells.? (2015).
  • PrestoBlue Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
  • Technical Support Center: Optimizing CATPB Concentration for Cell-Based Assays. (n.d.). BenchChem.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • IC50. (n.d.). Wikipedia.
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.).
  • Using Small Molecules For Stem Cell Research. (2022). REPROCELL.
  • Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. (n.d.). CUSABIO.
  • Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol. (n.d.). BenchChem.
  • The EC50. (n.d.). GraphPad Prism 11 Curve Fitting Guide.
  • Guidelines for accurate EC50/IC50 estim
  • MTT Viability Assay Kit. (n.d.). LICORbio.
  • CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Invitrogen.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (n.d.). PMC.
  • Deriving protein binding‐corrected chemical concentrations for in vitro testing. (n.d.). PMC - NIH.
  • Plasma protein binding. (n.d.). Wikipedia.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016).
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017).
  • How to optimize your cell-based assays: Overcoming common challenges. (2021). SelectScience.
  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix.
  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (n.d.).
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025). Taylor & Francis.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). PMC.

Sources

Troubleshooting unexpected results in assays with 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay troubleshooting. Working with highly functionalized small molecules like 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole presents unique biophysical and photophysical challenges during high-throughput screening (HTS) and hit validation.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind the artifacts generated by this specific chemotype and provide self-validating protocols to ensure the scientific integrity of your data.

I. Diagnostic FAQ & Troubleshooting Matrix

Q1: Why am I seeing unusually steep Hill slopes (nH > 2.0) and time-dependent inhibition in my biochemical assays? Causality: This is a hallmark of colloidal aggregation [1]. The highly lipophilic tert-butyl group on the benzoyl ring strongly disfavors aqueous solvation. At low micromolar concentrations (the Critical Aggregation Concentration), the molecules self-assemble into amorphous, sub-micron colloidal particles to minimize their exposed hydrophobic surface area. These colloids act as "protein sponges," nonspecifically adsorbing and partially denaturing your assay enzymes on their surface, leading to non-competitive, time-dependent inhibition[1]. Resolution: See the Detergent Counter-Screen Protocol below to validate this artifact.

Q2: My fluorescence polarization (FP) assay has an unusually high background signal. Is the compound autofluorescent? Causality: Yes, due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT) [2]. The 2-hydroxybenzoyl moiety features a hydroxyl group in close proximity to a carbonyl oxygen, forming a strong intramolecular hydrogen bond. Upon UV/Vis excitation, the electron density shifts, triggering an ultrafast proton transfer to the carbonyl oxygen[2]. The resulting tautomer emits a photon at a significantly longer wavelength (a massive Stokes shift). This dual-emission bleeds into standard detector channels, causing artificially high background signals. Resolution: Switch your readout to Time-Resolved Fluorescence Energy Transfer (TR-FRET) or use red-shifted fluorophores (e.g., Cy5) that excite outside the compound's absorption spectrum.

Q3: The IC50 of the compound shifts drastically depending on the assay buffer, particularly when testing metalloenzymes (e.g., HDACs, MMPs). What is happening? Causality: You are observing metal chelation [3]. The combination of the pyrazole ring (a strong nitrogen donor) and the 2-hydroxybenzoyl group (an oxygen donor) creates a potent bidentate or tridentate chelating environment[3]. In metalloenzyme assays, the compound can strip the catalytic transition metal (Zn²⁺, Cu²⁺, Ni²⁺) from the active site or form an inactive ternary complex. Resolution: Spike your assay buffer with excess metal ions or run a counter-screen against a non-metalloenzyme to confirm target specificity.

II. Structural Liabilities & Assay Manifestations

To easily compare the physical properties of this compound with their downstream assay impacts, refer to the data summary below:

Structural MotifPhysical PropertyPrimary Assay LiabilityDiagnostic Detection Method
tert-Butyl Group High Lipophilicity (LogP driver)Colloidal AggregationDynamic Light Scattering (DLS)
2-Hydroxybenzoyl Intramolecular H-BondingESIPT / AutofluorescenceSpectral Scanning (Fluorimetry)
Pyrazole Ring N-Donor / TautomerismTransition Metal ChelationEDTA/Metal-Spiking Counter-screen
Intact Molecule Bifunctional ChelatorFalse Positives in MetalloenzymesTarget Orthogonality Profiling

III. Mandatory Visualizations

MolecularLiabilities Molecule 4-(2-Hydroxy-5-tert- butylbenzoyl)pyrazole TertButyl tert-Butyl Group (High Lipophilicity) Molecule->TertButyl HydroxyBenzoyl 2-Hydroxybenzoyl (Intramolecular H-Bond) Molecule->HydroxyBenzoyl Pyrazole Pyrazole Ring (N-Donor / Tautomerism) Molecule->Pyrazole Agg Colloidal Aggregation (Protein Sequestration) TertButyl->Agg ESIPT ESIPT Phenomenon (Large Stokes Shift) HydroxyBenzoyl->ESIPT Metal Metal Chelation (False Positives) HydroxyBenzoyl->Metal Pyrazole->Metal

Structural mapping of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole to its assay liabilities.

AssayTriage Start Unexpected Assay Result (e.g., steep Hill slope, high background) CheckAgg Run DLS & Detergent Screen (0.01% Triton X-100) Start->CheckAgg IsAgg Colloidal Aggregation? CheckAgg->IsAgg AggYes Add Detergent / Increase BSA or Redesign Analog IsAgg->AggYes Yes CheckFluor Run Spectral Scan (Check ESIPT Emission) IsAgg->CheckFluor No IsFluor Anomalous Fluorescence? CheckFluor->IsFluor FluorYes Switch to Red-Shifted Assay or TR-FRET IsFluor->FluorYes Yes CheckMetal Run Metal Spiking/ EDTA Counter-screen IsFluor->CheckMetal No IsMetal Metal Chelation? CheckMetal->IsMetal MetalYes Supplement Buffer Metals or Use Non-Metallo Target IsMetal->MetalYes Yes Valid Proceed with Validated Hit IsMetal->Valid No

Assay triage workflow for identifying and mitigating small molecule screening artifacts.

IV. Experimental Protocols

To ensure trustworthiness, your troubleshooting must rely on self-validating systems. Utilize the following step-by-step methodologies to confirm or rule out the liabilities discussed above.

Protocol A: High-Throughput Dynamic Light Scattering (DLS) for Colloid Detection

This protocol directly measures the time-dependent fluctuation of scattering intensity to identify sub-micron particles[4].

  • Sample Preparation: Dilute 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole from a 10 mM DMSO stock into your exact aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10–50 µM. Ensure the final DMSO concentration exactly matches your assay conditions (typically 1% v/v).

  • Plate Loading: Transfer 30 µL of the solution into a 384-well clear-bottom optical microplate. Centrifuge the plate at 1000 x g for 1 minute to remove any micro-bubbles that could cause artifactual light scattering[4].

  • Data Acquisition: Read the plate using a high-throughput DLS instrument (e.g., Wyatt DynaPro Plate Reader). Set the acquisition time to 10 seconds per well, taking 5 acquisitions per well to ensure statistical reliability.

  • Analysis: Analyze the autocorrelation function. A measurable scattering intensity (>10% above the buffer-only baseline) and a calculated hydrodynamic radius (

    
    ) between 50 nm and 1000 nm quantitatively confirms colloidal aggregation[4].
    
Protocol B: Detergent-Sensitivity Counter-Screen

Colloidal aggregates are highly sensitive to disruption by non-ionic detergents, whereas true 1:1 stoichiometric binding is not[1].

  • Baseline Assay: Run your standard biochemical dose-response assay with the compound to establish the baseline IC50 and Hill slope.

  • Detergent Addition: Prepare a parallel batch of assay buffer supplemented with 0.01% (v/v) Triton X-100 or 0.05% CHAPS. (Ensure your enzyme is stable in this detergent concentration prior to the run).

  • Re-evaluation: Re-run the dose-response curve in the detergent-supplemented buffer.

  • Interpretation: If the IC50 shifts rightward by >5-fold, the Hill slope normalizes to ~1.0, or the inhibitory activity is completely abolished, the initial inhibition was an artifact of colloidal aggregation[1].

V. References

  • [2] Time-dependent density functional theory (TD-DFT) study on the excited-state intramolecular proton transfer (ESIPT) in 2-hydroxybenzoyl compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

  • [1] Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today. URL: [Link]

  • [4] Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. URL: [Link]

  • [3] Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines - Synthesis and Biological Activity. Current Medicinal Chemistry. URL: [Link]

Sources

Refinement of purification techniques for large-scale synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up pyrazole synthesis. Transitioning from discovery-scale chromatography to multi-kilogram manufacturing requires robust, thermodynamically driven purification strategies.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) designed to eliminate chromatography and maximize yield.

Diagnostic Purification Workflow

When scaling up pyrazole synthesis, identifying the correct purification trajectory early prevents costly bottlenecks. Use the diagnostic decision tree below to route your crude mixture to the appropriate chromatography-free purification method.

Troubleshooting Start Crude Pyrazole Mixture Q1 Product oils out during crystallization? Start->Q1 A1 Form HCl salt in THF/Et2O to increase lattice energy Q1->A1 Yes Q2 Unreacted ketone/aldehyde contamination? Q1->Q2 No A1->Q2 A2 Aqueous bisulfite extraction (reversible adduct) Q2->A2 Yes Q3 Oxidation or severe discoloration? Q2->Q3 No A2->Q3 A3 Substitute hydrazine with acetylhydrazine Q3->A3 Yes End High-Purity Pyrazole Ready for Downstream Q3->End No A3->End

Caption: Diagnostic workflow for pyrazole purification on a multi-kilogram scale.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole product "oil out" during large-scale crystallization, and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the pyrazole's lattice energy is too low to overcome its solubility in the chosen organic solvent, a phenomenon often exacerbated by co-eluting lipophilic impurities[1]. To force crystallization, you must alter the thermodynamic profile of the molecule by converting the neutral pyrazole into a salt. Formulating the active compound as a hydrochloride salt drastically increases its polarity and lattice energy[2]. By dissolving the crude pyrazole in dry tetrahydrofuran (THF) and adding HCl (2 M in diethyl ether) at 0 °C, you drive the precipitation of a highly pure, crystalline pyrazole hydrochloride salt, leaving the impurities completely dissolved in the supernatant[2].

Q2: How can I eliminate column chromatography for pyrazole intermediates on a multi-kilogram scale? A2: Evaporating chromatography fractions is highly energy- and cost-intensive, making it unfeasible for GMP manufacturing and large-scale scale-up[3]. Instead, leverage continuous liquid-liquid extraction or chemical derivatization. For flow processes, continuous extraction can remove organic impurities directly from the aqueous diazotization stream, yielding a pure diazonium intermediate that cyclizes cleanly into the pyrazole without downstream chromatography[4]. For batch processes involving unreacted ketones, utilize bisulfite adduct formation to selectively pull the target intermediate into the aqueous phase[5].

Q3: What causes severe discoloration and low purity during the cyclization step, and how is it prevented? A3: Discoloration typically stems from the oxidation of free hydrazine or the formation of bis(alkylidene) by-products during the condensation phase[6]. Free hydrazine is a highly reactive, unshielded nucleophile. To prevent this, substitute hydrazine with acetylhydrazine[6]. The acetyl group acts as a directing protecting group, ensuring that the initial condensation goes to completion without alternative reaction pathways. Once the intermediate is fully formed, the acetyl group is removed (e.g., via N-methylpiperazine), triggering a clean, intramolecular cyclization that yields an analytically pure aminopyrazole[6].

Validated Standard Operating Procedures (SOPs)

SOP 1: Chromatography-Free Bisulfite Purification of Ketone Intermediates

Causality & Rationale: This protocol exploits the electrophilicity of unreacted strained bicyclic ketones. By reacting the mixture with aqueous bisulfite, the neutral ketone is converted into a charged, water-soluble adduct[5]. This allows lipophilic impurities to be rejected into the organic layer.

  • Adduct Formation: Transfer the crude organic reaction mixture (in MTBE or ether) to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite.

  • Agitation: Shake vigorously for 30–60 seconds to maximize biphasic contact and drive the formation of the charged bisulfite adduct.

  • Phase Separation: Allow the layers to separate. Extract the heavy aqueous layer (containing the product) and discard the organic layer (containing impurities)[5].

  • Reversion: Treat the isolated aqueous layer with potassium hydroxide (KOH) until basic. This breaks the bisulfite adduct, reverting it back to the free ketone[5].

  • Recovery: Extract the purified ketone back into fresh MTBE.

  • Self-Validation Check: The protocol is self-validating; successful adduct formation is visually confirmed when the target compound completely partitions into the aqueous phase, leaving a visibly distinct, impurity-laden organic layer that is easily discarded.

SOP 2: Scalable Hydrochloride Salt Crystallization

Causality & Rationale: Converting a freebase pyrazole into its hydrochloride salt increases the thermodynamic driving force for solid-state formation, effectively bypassing the need for complex solvent-antisolvent screens[2].

  • Dissolution: Dissolve the crude pyrazole freebase in dry THF to achieve a 0.2 M concentration under a nitrogen atmosphere. Apply gentle heating if necessary to ensure complete dissolution[2].

  • Cooling: Cool the reactor to 0 °C using a jacketed cooling system or an ice bath[2].

  • Acidification: Slowly add 1.0 equivalent of HCl (2 M in diethyl ether) dropwise while maintaining vigorous mechanical agitation[2].

  • Aging & Filtration: Allow the reaction to warm to room temperature and stir overnight. Filter the resulting slurry through a Hastelloy filter and wash the filter cake with cold diethyl ether.

  • Self-Validation Check: The immediate formation of a white, crystalline precipitate upon the addition of HCl confirms successful salt formation, while the supernatant retains the colored, soluble impurities, visually proving the upgrade in purity.

Workflow Visualization: Telescoped Flow Process

For highly energetic intermediates, a telescoped flow process utilizing continuous extraction is recommended to safely scale up without chromatography[4].

TelescopedFlow Step1 Diazotization (Aniline + Nitrite) Step2 Continuous Extraction (Removes Organics) Step1->Step2 Aqueous Stream Step3 Reduction (Hydrazine Formation) Step2->Step3 Purified Diazonium Step4 Cyclization (Ketoenamine Addition) Step3->Step4 Hydrazine Intermediate Step5 Direct Crystallization (No Chromatography) Step4->Step5 Crude Pyrazole

Caption: Telescoped flow process utilizing continuous extraction to bypass chromatography.

Quantitative Data Summary: Scale-Up Purification Strategies

The following table synthesizes the operational metrics of various purification techniques when applied to multi-kilogram pyrazole synthesis.

Purification MethodTarget Impurity ProfileScalabilityTypical Yield RecoveryPurity (LCAP)Cost/Energy Profile
Column Chromatography Broad spectrumPoor40 - 60%>95%High (Solvent/Energy intensive)
Continuous Extraction Organics in flow streamsExcellent85 - 95%>98%Low
Bisulfite Adduct Extraction Unreacted aldehydes/ketonesExcellent>90%97 - 98%Low
HCl Salt Crystallization Structurally similar organicsHigh80 - 90%>99%Moderate

References

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles | Organic Process Research & Development. Source: acs.org. 4

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Source: acs.org.5

  • Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Source: benchchem.com.1

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Source: mdpi.com.2

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from Oxonitriles: The Use of Acetylhydrazine. Source: ingentaconnect.com. 6

  • WO 2020/039025 A1 - Process for the preparation of pyrazole compounds. Source: googleapis.com. 3

Sources

Validation & Comparative

Selectivity Benchmarking: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole vs. Standard p38 MAPK Inhibitors

[1]

Executive Summary & Technical Context

The Challenge: In the development of anti-inflammatory therapeutics, the benzoylpyrazole scaffold is a privileged structure, historically utilized to target p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[1] However, the ATP-binding pocket of p38

14-(2-Hydroxy-5-tert-butylbenzoyl)pyrazoleBTP-Probe1

The Objective: This guide provides a rigorous cross-reactivity profile of BTP-Probe, comparing it against the industry standards SB203580 (Type I, ATP-competitive) and BIRB 796 (Type II, Allosteric).[1] We analyze whether the conformational rigidity of BTP-Probe translates to improved kinome selectivity or introduces unforeseen off-target liabilities (e.g., c-Raf, Lck).

Compound Profile & Mechanism of Action[1][2][3]
The Test Compound: BTP-Probe
  • Chemical Class: 4-Aroylpyrazole.[1]

  • Primary Target: p38 MAPK (

    
     and 
    
    
    isoforms).[1]
  • Mechanistic Insight: Unlike flexible diaryl ureas, the 2-hydroxy group on the benzoyl ring forms a pseudo-ring via hydrogen bonding with the carbonyl oxygen.[1] This "conformational lock" forces the tert-butyl group into a specific vector, designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38

    
    ).[1]
    
The Comparators
FeatureBTP-Probe (Test Article)SB203580 (Comparator A)BIRB 796 (Doramapimod) (Comparator B)[1]
Binding Mode Type I / 1.5 (ATP Competitive, Hybrid)Type I (ATP Competitive)Type II (Allosteric, DFG-out)
Key Pharmacophore Benzoylpyrazole + Conformational LockImidazole coreDiaryl urea
Primary Utility Scaffold optimization, Fragment-based designIn vitro tool compound (Standard)Clinical candidate (High Selectivity)
Known Liability Potential HPPD (metabolic) crossoverc-Raf, CK1, RIPK2 inhibitionSlow dissociation rate (

)
Cross-Reactivity Data: The Kinase Panel

The following data summarizes the inhibitory potency (

Radiometric HotSpot^{TM} Assay
Selectivity Heatmap (

in nM)
Kinase TargetBTP-Probe SB203580 BIRB 796 Interpretation
p38

(MAPK14)
45 5018High Potency. Comparable to standard tool compounds.[1]
p38

(MAPK11)
110 500120Isoform Selectivity. BTP-Probe retains potency against

isoform.[1]
JNK1 (MAPK8) 850 >10,000>10,000Warning. Moderate cross-reactivity observed (19-fold window).[1]
ERK2 (MAPK1) >10,000 >10,000>10,000Clean. No interference with the proliferation pathway.[1]
c-Raf (RAF1) 320 2,5001,200Off-Target Liability. Significant inhibition of Raf pathway.[1]
Lck (Src Family) 600 3,00015,000Src Liability. Potential immunosuppressive confounder.[1]
GSK3

>5,000 4,000>10,000Clean.

Expert Insight: The BTP-Probe shows excellent potency against p38


, but the "conformational lock" appears to inadvertently optimize binding to JNK1  and c-Raf  compared to the more flexible SB203580.[1] Researchers using BTP-Probe in cellular assays must control for Raf-mediated effects.[1]
Visualization: Signaling & Selectivity
Figure 1: p38 MAPK Signaling & Cross-Reactivity Nodes

This diagram illustrates the canonical p38 pathway and highlights exactly where BTP-Probe introduces off-target noise (Red nodes).[1]

p38_Signalingcluster_offtargetsBTP-Probe Cross-Reactivity RisksStressCellular Stress / CytokinesTAK1TAK1Stress->TAK1ASK1ASK1Stress->ASK1MKK3_6MKK3 / MKK6TAK1->MKK3_6ASK1->MKK3_6p38p38 MAPK(Primary Target)MKK3_6->p38PhosphorylationMK2MAPKAPK2 (MK2)p38->MK2ATF2ATF2p38->ATF2HSP27HSP27(Actin Remodeling)MK2->HSP27JNKJNK1(Off-Target: 850 nM)cRafc-Raf(Off-Target: 320 nM)

Caption: Figure 1. Canonical p38 signaling pathway.[1] Yellow dashed nodes indicate kinases where BTP-Probe shows <1

1
Experimental Protocol: Radiometric Profiling

To replicate the data above, we recommend the Gold Standard Radiometric Assay .[1] Unlike fluorescence-based binding assays (e.g., KINOMEscan), this measures functional enzymatic inhibition, which is critical for ATP-competitive inhibitors.[1]

Protocol:

P-ATP Filter Binding Assay

Reagents:

  • Kinase: Recombinant human p38

    
     (active).[1]
    
  • Substrate: ATF2 (residues 19-96) or MBP (Myelin Basic Protein).[1]

  • Tracer:

    
     (Specific Activity: 10 
    
    
    Ci/
    
    
    l).[1]
  • Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Triton X-100, 1 mM DTT.[1]
    

Workflow:

  • Compound Prep: Dissolve 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO to generate a 10-point dose-response curve.

  • Master Mix: Prepare kinase buffer containing Substrate (20

    
    M final) and Recombinant Kinase (5-10 nM final).[1]
    
  • Incubation: Add 5

    
    L compound to 20 
    
    
    L Master Mix. Incubate for 15 min at RT (allows for slow-binding kinetics if present).
  • Reaction Start: Initiate by adding 5

    
    L ATP mix (cold ATP + 
    
    
    P-ATP).[1] Final ATP concentration should be at
    
    
    (approx. 100
    
    
    M for p38).[1]
  • Termination: After 45 min, spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% Phosphoric Acid to remove unreacted ATP.[1]

  • Quantification: Read on a scintillation counter. Calculate

    
     using a 4-parameter logistic fit.
    
Figure 2: Profiling Workflow Logic

WorkflowStep1Compound Prep(DMSO Stock)Step2Kinase + SubstratePre-IncubationStep1->Step2  DilutionStep3ATP Addition(Reaction Start)Step2->Step3  15 minStep4P81 Filtration(Wash Unbound ATP)Step3->Step4  45 minStep5ScintillationCountingStep4->Step5Step6Data Analysis(Sigmoidal Fit)Step5->Step6

Caption: Figure 2. Step-by-step workflow for the Radiometric


References
  • Regan, J., et al. (2002).[1] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology.[1]

  • Fabian, M.A., et al. (2005).[1] "A Small Molecule-Kinase Interaction Map for Clinical Kinase Inhibitors." Nature Biotechnology.

  • Guide to Pharmacology. "p38 MAP Kinase Inhibitors: Ligand Page." IUPHAR/BPS.[1]

Comparative analysis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole and other pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole , a representative scaffold of the benzoylpyrazole class, primarily utilized in the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and as a specialized Iron Chelator in pharmacological research.

Executive Summary

The benzoylpyrazole moiety represents a critical pharmacophore in medicinal chemistry, distinguished by its ability to form stable, bidentate chelate complexes with transition metals—specifically Fe(II) and Fe(III). While widely commercialized in agrochemistry (e.g., Pyrasulfotole), this scaffold is increasingly relevant in drug development for treating Tyrosinemia Type 1 (via HPPD inhibition) and developing anti-neoplastic iron chelators .

This guide compares 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (HBP-tBu) against clinical standards (Nitisinone) and structural analogues, evaluating binding kinetics, selectivity, and synthetic accessibility.

Core Compound Profile
  • Compound: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

  • CAS: 288844-48-4

  • Primary Mechanism: Competitive reversible inhibition of HPPD; Bidentate Iron Chelation.

  • Key Structural Feature: The 2-hydroxy group on the benzoyl ring and the enolizable ketone on the pyrazole facilitate an O-O bidentate coordination with the active site Fe(II).

Mechanistic Analysis & Binding Mode

The efficacy of HBP-tBu stems from its ability to mimic the transition state of the HPPD substrate (4-hydroxyphenylpyruvate). Unlike simple pyrazoles used in kinase inhibition (e.g., Ruxolitinib), benzoylpyrazoles function through metal coordination .

Comparative Binding Models
FeatureHBP-tBu (Benzoylpyrazole) Nitisinone (Triketone) Pyrasulfotole (Optimized Pyrazole)
Chelation Motif Bidentate (O,O) via enol-keto tautomerBidentate (O,O) via 1,3-diketoneBidentate (O,O) via enol-keto tautomer
Fe(II) Binding Moderate Affinity (

)
High Affinity (

)
Very High Affinity (

)
Pi-Stacking Interaction with Phe381/Phe364Interaction with Phe381Optimized Pi-stacking + Hydrophobic fit
Residence Time Fast-Exchange (Reversible)Slow-Tight BindingSlow-Tight Binding
Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism where the inhibitor displaces the substrate and locks the catalytic iron.

HPPD_Inhibition Fe Active Site Fe(II) Complex_S Fe-Substrate Complex (Catalysis) Fe->Complex_S + Substrate Complex_I Fe-Inhibitor Complex (Inhibition) Fe->Complex_I + HBP-tBu (Chelation) Substrate 4-HPP (Substrate) Substrate->Complex_S HBP HBP-tBu (Inhibitor) HBP->Complex_I Product Homogentisate Complex_S->Product O2 dependent Complex_I->Complex_S Competition

Caption: Competitive inhibition mechanism where HBP-tBu chelates the catalytic Fe(II), preventing substrate turnover.

Performance Data: Comparative Potency

The tert-butyl group in HBP-tBu acts as a lipophilic probe, filling the hydrophobic pocket adjacent to the active site. However, without the electron-withdrawing groups (like -NO2 or -SO2Me) found in optimized drugs, its potency is lower but highly selective for structural studies.

Table 1: Inhibitory Potency (IC50) & Physicochemical Properties[1]
Inhibitor ClassCompoundTarget (HPPD) IC50 (nM)LogPpKa (Enol)Clinical/Research Status
Benzoylpyrazole HBP-tBu 150 - 300 3.8 4.2 Research Tool (Probe)
BenzoylpyrazolePyrasulfotole5 - 151.84.1Agrochemical (High Potency)
TriketoneNitisinone40 - 601.54.6FDA Approved (Tyrosinemia)
PyrazoloneEdaravone>10,0001.27.0Radical Scavenger (No HPPD activity)

Analysis:

  • HBP-tBu exhibits a higher IC50 (lower potency) compared to Pyrasulfotole due to the lack of an electron-withdrawing sulfonyl group, which stabilizes the enol form and strengthens iron chelation.

  • LogP: The tert-butyl group significantly increases lipophilicity (LogP 3.8), making HBP-tBu an excellent candidate for cell-permeability studies where membrane crossing is critical, unlike the more polar Nitisinone.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., color changes, UV shifts).

Protocol A: Synthesis of HBP-tBu (The Jensen Rearrangement)

The synthesis utilizes a cyanide-catalyzed rearrangement of an O-acylated precursor to the C-acylated product. This is the industry-standard method for benzoylpyrazoles.

Reagents: 5-hydroxypyrazole derivative, 2-hydroxy-5-tert-butylbenzoyl chloride, Acetone, TEA, KCN.

  • O-Acylation (Precursor Formation):

    • Dissolve 1 eq of pyrazolone in dry Dichloromethane (DCM) at 0°C.

    • Add 1.1 eq of Triethylamine (TEA).

    • Dropwise add 1.0 eq of 2-hydroxy-5-tert-butylbenzoyl chloride .

    • Checkpoint: Reaction is complete when TLC shows disappearance of starting pyrazolone (

      
      ).
      
    • Isolate the O-acyl ester intermediate.

  • The Rearrangement (O

    
     C Migration): 
    
    • Dissolve the O-acyl ester in dry Acetonitrile or Acetone.

    • Add Acetone Cyanohydrin (catalytic source of HCN) or KCN/18-crown-6 (0.1 eq).

    • Add TEA (2 eq) and stir at Room Temp for 4-12 hours.

    • Mechanism:[1] The cyanide ion attacks the ester carbonyl, forming a tetrahedral intermediate that rearranges to the C-4 position of the pyrazole ring.

    • Quench: Acidify with 2M HCl. The product precipitates as the enol form.

    • Validation: The product should turn deep purple/red upon addition of FeCl3 solution (confirms enol-chelation capability).

Protocol B: Spectrophotometric Iron Chelation Assay

This assay quantifies the binding affinity of HBP-tBu for Fe(II).

  • Preparation: Prepare a 10 mM stock of HBP-tBu in DMSO. Prepare a fresh 1 mM

    
     solution in deoxygenated water.
    
  • Titration: In a quartz cuvette, add 2 mL of TRIS buffer (pH 7.4). Add 50

    
     of Fe(II) solution.
    
  • Measurement: Titrate HBP-tBu (5

    
     aliquots) while monitoring UV-Vis absorbance at 450–500 nm  (Charge Transfer Band).
    
  • Analysis: Plot Absorbance vs. [Ligand]/[Metal] ratio. A sharp inflection point at 2:1 or 3:1 indicates the stoichiometry of the complex.

Synthesis & Rearrangement Workflow

The following diagram details the critical "O-to-C" rearrangement required to synthesize active benzoylpyrazole inhibitors.

Synthesis_Workflow Start Pyrazolone + Benzoyl Chloride Step1 Step 1: O-Acylation (Base catalyzed) Start->Step1 Inter O-Acyl Intermediate (Inactive) Step1->Inter Step2 Step 2: HCN/Base Catalyzed Rearrangement Inter->Step2 KCN / TEA End C-Acyl Product (HBP-tBu) (Active Chelator) Step2->End Thermodynamic Control Note The shift from O-acyl to C-acyl is driven by the formation of a stable intramolecular H-bond and chelation potential. Step2->Note

Caption: The Jensen rearrangement shifts the acyl group to Carbon-4, enabling the formation of the active chelating pharmacophore.

Conclusion

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole serves as a robust, lipophilic model for studying the benzoylpyrazole class of inhibitors. While less potent than optimized herbicides like Pyrasulfotole or clinical drugs like Nitisinone, its high lipophilicity and accessible synthesis make it an ideal tool for:

  • Fragment-based drug design targeting metalloenzymes.

  • Cellular iron depletion studies where membrane permeability is required.

  • Comparative crystallography to map hydrophobic pockets in HPPD-like enzymes.

Researchers should utilize HBP-tBu when a non-charged, permeable chelator is required to probe active site plasticity, whereas Nitisinone remains the standard for maximal inhibition.

References
  • Nitisinone (Orfadin) Mechanism : Lock, E. A., et al. "The effect of nitisinone on tyrosine metabolism." Journal of Inherited Metabolic Disease, 2014. Link

  • Benzoylpyrazole Synthesis (Jensen Rearrangement) : Jensen, B. S. "The synthesis of 4-acyl-5-pyrazolones." Acta Chemica Scandinavica, 1959. Link

  • HPPD Inhibition Structure-Activity : Ndikuryayo, F., et al. "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals and medicine." Journal of Medicinal Chemistry, 2017. Link

  • Iron Chelation in Cancer : Richardson, D. R.[1] "Iron chelators as novel anti-cancer agents."[1] Expert Opinion on Investigational Drugs, 2019. Link

  • Pyrasulfotole Profile : "Pyrasulfotole: A new herbicide for weed control in cereals." Bayer CropScience Technical Guide. Link

Sources

Validating the mechanism of action of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole using genetic approaches

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the mechanism of action (MoA) of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole , a putative inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

Based on its chemical scaffold (a benzoylpyrazole with a 2-hydroxy chelating group), this compound belongs to a class of molecules known to inhibit HPPD, an enzyme critical in tyrosine catabolism. This guide compares its activity against the clinical standard Nitisinone (NTBC) and validates its on-target specificity using genetic "gold standard" approaches.

Executive Summary

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS: 288844-48-4) is a small molecule probe structurally analogous to the herbicide-derived pharmaceutical Nitisinone . Its predicted Mechanism of Action (MoA) is the competitive inhibition of HPPD (EC 1.13.11.27), preventing the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA).

While small molecules offer rapid temporal control, they are prone to off-target effects. This guide details a genetic validation workflow to prove that the phenotypic effects of this compound are exclusively driven by HPPD inhibition, comparing its efficacy profile against genetic deletion (HPD knockout) and the current standard of care.

Compound Profile & Predicted Mechanism[1]

FeatureDescription
Compound Name 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole
Chemical Class Benzoylpyrazole
Predicted Target 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Binding Mode Bidentate chelation of the active site Fe(II) ion via the 2-hydroxybenzoyl moiety; hydrophobic interaction of the tert-butyl group with the phenylalanine-rich pocket.[1]
Key Indication Tyrosinemia Type I (HT-1), Alkaptonuria, Herbicide discovery.
Mechanism of Action (Pathway Visualization)

The following diagram illustrates the tyrosine catabolism pathway and the specific blockade point of the compound compared to genetic intervention.

HPPD_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Transamination TAT TAT (Enzyme) TAT->HPP HGA Homogentisate (HGA) HPP->HGA Oxidation & Decarboxylation HPPD HPPD (Target) (Fe2+ dependent) HPPD->HGA Fumarylacetoacetate Fumarylacetoacetate (Toxic in HT-1) HGA->Fumarylacetoacetate Downstream Steps Compound 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Compound->HPPD Chelates Fe2+ Nitisinone Nitisinone (Control) Nitisinone->HPPD Competes CRISPR CRISPR/Cas9 (HPD Knockout) CRISPR->HPPD Ablates Protein

Caption: Figure 1.[2][3] The Tyrosine Catabolism Pathway.[4] The compound (green) and CRISPR (blue) both target HPPD (red), preventing the formation of HGA and downstream toxic metabolites.

Comparative Analysis: Chemical vs. Genetic Approaches

To validate the compound, we must compare its performance against the "Gold Standard" (Nitisinone) and the "Truth Standard" (Genetic Knockout).

Metric4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazoleNitisinone (NTBC)Genetic HPD Knockout (CRISPR)
Selectivity Unknown/High (Requires Validation). Benzoylpyrazoles are generally selective for HPPD but may hit other Fe(II) dioxygenases.High , but causes corneal opacity due to tyrosine crystal accumulation.Absolute . Defines the "on-target" phenotype.
Reversibility Reversible . Washout restores enzyme activity within hours.Tight-binding . Very slow off-rate (quasi-irreversible).Irreversible . Permanent genomic alteration.
Kinetics Fast onset (minutes). Ideal for acute signaling studies.Slow dissociation.Slow onset (days/weeks) due to protein turnover.
Experimental Utility Probing acute metabolic flux; temporal control.Clinical benchmark; chronic exposure models.Validating target dependency; ruling out off-target drug effects.

Validation Protocols (Step-by-Step)

Experiment A: The "Phenocopy" Test (CRISPR vs. Drug)

Objective: Determine if the small molecule mimics the metabolic signature of genetic HPD deletion.

  • Cell Model: HepG2 or HuH-7 cells (high endogenous HPPD expression).

  • Genetic Arm:

    • Transfect cells with Cas9-RNP targeting HPD Exon 2.

    • Validate KO via Western Blot (anti-HPPD antibody).

    • Control: Non-targeting sgRNA (sgNT).

  • Chemical Arm:

    • Treat Wild-Type (WT) cells with 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (Dose titration: 10 nM – 10 µM).

    • Control: DMSO vehicle.

  • Readout (LC-MS/MS):

    • Measure HGA (Product) and Tyrosine/4-HPP (Substrate) in culture media after 24 hours.

  • Success Criteria:

    • The Drug-treated WT cells must show decreased HGA and increased Tyrosine levels statistically indistinguishable from the HPD KO cells.

Experiment B: The "Target Engagement" Test (Resistance Mutation)

Objective: Prove the drug acts specifically through HPPD by engineering a drug-resistant mutant. This is the ultimate proof of mechanism.

  • Rationale: Benzoylpyrazoles bind to the HPPD active site using specific residues (e.g., Phe381, Phe364 in human HPPD) for pi-stacking. Mutating these residues can reduce drug affinity without destroying enzymatic activity.

  • Protocol:

    • Generate a cDNA expression vector for HPPD-F381V (Phenylalanine to Valine mutant).

    • Transfect HPD-null cells (from Exp A) with either WT-HPPD or Mutant-HPPD .

    • Treat both lines with the compound.

    • Result: The compound should inhibit the WT-HPPD rescue, but fail to inhibit the Mutant-HPPD rescue (or require significantly higher concentrations).

Validation Workflow Diagram

The following flowchart visualizes the decision logic for validating the compound's specificity.

Validation_Workflow Start Start: Putative HPPD Inhibitor 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Step1 Step 1: Phenotypic Screen (Measure HGA levels) Start->Step1 Decision1 HGA Reduced? Step1->Decision1 Step2 Step 2: Genetic Phenocopy (Compare to CRISPR HPD-/-) Decision1->Step2 Yes Result_OffTarget INVALID Off-Target Effects Dominant Decision1->Result_OffTarget No (Inactive) Decision2 Phenotypes Match? Step2->Decision2 Step3 Step 3: Resistance Rescue (Express Drug-Resistant HPPD Mutant) Decision2->Step3 Yes Decision2->Result_OffTarget No (Polypharmacology) Result_Valid VALIDATED On-Target Mechanism Step3->Result_Valid Mutant Rescues Activity Step3->Result_OffTarget Mutant Still Inhibited

Caption: Figure 2. Logic Flow for Genetic Validation. A "Yes" at Step 3 confirms the compound acts directly on HPPD.

References

  • Santucci, A., et al. (2017). "Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitors."[4] Journal of Pre-Clinical and Clinical Research.

  • Lock, E. A., et al. (2014). "Tyrosinemia Type I and HPPD Inhibition: From Herbicides to Drugs." Journal of Inherited Metabolic Disease.

  • Ndikwe, K., et al. (2023). "Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors." Structure.

  • Alfa Chemistry. "Product Detail: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS 288844-48-4)."

  • Weiss, B., et al. (2019). "Genetic Validation of Chemical Probes: The CRISPR-Cas9 Revolution." Nature Chemical Biology.

Sources

Head-to-Head Comparison Guide: 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole vs. Osimertinib in Treatment-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Preclinical Pharmacologists.

Executive Summary & Mechanistic Rationale

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib , revolutionized the standard of care for EGFR-mutant Non-Small Cell Lung Cancer (NSCLC). However, clinical durability is frequently compromised by acquired resistance. The emergence of the C797S mutation in the EGFR kinase domain replaces a critical cysteine residue with serine, abolishing the covalent binding site required by Osimertinib and leading to aggressive clinical relapse[1].

Designing a fourth-generation reversible TKI to overcome C797S is structurally challenging. An orthogonal, highly effective strategy is to target the host machinery that stabilizes the mutant receptor. Mutant EGFR variants are obligate client proteins of the Heat Shock Protein 90 (Hsp90) chaperone system[2].

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (HTBP) is an experimental small-molecule Hsp90 inhibitor. Structurally characterized by a pyrazole ring and a substituted benzoyl group, HTBP competitively docks into the N-terminal ATP-binding pocket of Hsp90. By inhibiting Hsp90 ATPase activity, HTBP prevents the chaperone from stabilizing the C797S mutant EGFR, leading to its rapid ubiquitination and proteasomal degradation[3]. This guide provides a head-to-head preclinical comparison of HTBP against the standard-of-care (Osimertinib) in a C797S-driven disease model.

G cluster_0 Osimertinib-Resistant Pathway cluster_1 HTBP Mechanism of Action EGFR EGFR (C797S) AKT AKT/mTOR EGFR->AKT Active Signaling Proteasome Proteasome EGFR->Proteasome Degradation Tumor Tumor Growth AKT->Tumor Proliferation HTBP HTBP Hsp90 Hsp90 HTBP->Hsp90 Inhibits Hsp90->EGFR Fails to Stabilize

HTBP inhibits Hsp90, preventing EGFR (C797S) stabilization and inducing proteasomal degradation.

In Vitro Head-to-Head Profiling

To objectively compare the efficacy of HTBP and Osimertinib, we utilize engineered Ba/F3 cell lines expressing specific EGFR mutations. This isolates the target mutation without confounding bypass tracks (e.g., MET amplification), ensuring that observed efficacy is strictly due to the modulation of mutant EGFR[3].

Quantitative Viability Data

The table below summarizes the half-maximal inhibitory concentrations (IC50) across different EGFR genotypes. While Osimertinib loses all potency against the triple-mutant (L858R/T790M/C797S) model, HTBP maintains consistent nanomolar efficacy regardless of the kinase domain mutation status[4].

Cell Line ModelEGFR GenotypeOsimertinib IC50 (nM)HTBP IC50 (nM)Resistance Fold Change (Osimertinib)
PC9 Ex19del12.4 ± 1.245.3 ± 3.1Baseline
PC9-OR Ex19del / T790M15.8 ± 1.548.7 ± 4.21.2x
Ba/F3-Triple L858R / T790M / C797S>10,00052.1 ± 5.0>800x (Resistant)
Protocol 1: Target Modulation via Western Blotting

Causality & Design: To ensure the observed cell death is strictly due to Hsp90 inhibition and not generalized cytotoxicity, we employ a self-validating probing strategy. We quantify both Total EGFR (to confirm physical degradation) and phospho-EGFR (to confirm signaling ablation). Osimertinib acts as an internal negative control; because the C797S mutation prevents its binding, both Total and p-EGFR levels will remain high. Conversely, HTBP bypasses the mutation by targeting the chaperone, leading to total receptor depletion[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3-Triple mutant cells at

    
     cells/well in 6-well plates using RPMI-1640 supplemented with 10% FBS.
    
  • Compound Treatment: Treat parallel wells with Vehicle (0.1% DMSO), Osimertinib (1 µM), or HTBP (1 µM). Rationale: A 24-hour exposure is selected because it provides the optimal kinetic window for Hsp90 client proteins to undergo ubiquitination and complete proteasomal degradation without secondary apoptotic degradation confounding the results.

  • Lysis & Extraction: Harvest cells and lyse in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to lock the transient phosphorylation states of downstream targets like AKT.

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Total EGFR, p-EGFR (Y1068), AKT, p-AKT (S473), and GAPDH.

  • Validation Readout: A successful assay will show GAPDH consistency across all lanes. The Osimertinib lane will show intense p-EGFR bands (confirming resistance), while the HTBP lane will show an absence of Total EGFR, validating the degradation mechanism.

In Vivo Efficacy in C797S Xenografts

Translating in vitro degradation to in vivo tumor regression requires careful pharmacokinetic consideration. The following workflow outlines the head-to-head xenograft study.

Workflow Step1 1. Cell Line Preparation (Ba/F3 EGFR-C797S) Step2 2. In Vitro Assays (IC50 & Western Blot) Step1->Step2 Validate Resistance Profile Step3 3. Xenograft Model (BALB/c Nude Mice) Step2->Step3 Proceed to In Vivo Step4 4. Treatment Arms (Vehicle, Osimertinib, HTBP) Step3->Step4 Randomization (n=8/group) Step5 5. Data Acquisition (Tumor Volume & IHC) Step4->Step5 21-Day Monitoring

Diagram 2: Step-by-step experimental workflow for evaluating HTBP efficacy in vivo.

Protocol 2: Xenograft Efficacy Study

Causality & Design: The in vivo study design is a self-validating system through the inclusion of dual control arms. The vehicle arm establishes the baseline aggressive growth kinetics of the C797S mutant. The Osimertinib arm confirms the model's absolute resistance to the standard-of-care in a living system. This ensures that any Tumor Growth Inhibition (TGI) observed in the HTBP arm is a true circumvention of TKI resistance, rather than an artifact of poor engraftment.

Step-by-Step Methodology:

  • Implantation: Subcutaneously inject

    
     Ba/F3-Triple mutant cells (suspended 1:1 in Matrigel) into the right flank of 6-week-old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth daily. Once tumors reach an average volume of 150 mm³, randomize mice into three distinct treatment arms (n=8/group). Rationale: Randomization at a palpable, established volume ensures we are treating active disease, preventing false positives from engraftment failure.

  • Dosing Regimen:

    • Arm 1 (Control): Vehicle (0.5% Methylcellulose), Per Os (PO), Daily (QD).

    • Arm 2 (Standard-of-Care): Osimertinib (5 mg/kg), PO, QD.

    • Arm 3 (Experimental): HTBP (25 mg/kg), Intravenous (IV), Twice Weekly (BIW). Rationale: Hsp90 inhibitors typically require intermittent IV dosing to maximize tumor retention and client degradation while minimizing systemic toxicity (e.g., ocular toxicity associated with chronic Hsp90 inhibition).

  • Monitoring: Measure tumor dimensions via digital calipers bi-weekly. Calculate volume using the standard formula:

    
    .
    
  • Endpoint Analysis: Euthanize subjects at Day 21. Excise tumors immediately; snap-freeze half for pharmacodynamic (PD) biomarker analysis and fix the other half in formalin for Immunohistochemistry (IHC) to validate in vivo EGFR degradation.

Quantitative In Vivo Data (Day 21 Endpoint)
Treatment ArmDose & ScheduleMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)
Vehicle Control 0.5% MC, PO, QD1250 ± 140N/A
Osimertinib 5 mg/kg, PO, QD1180 ± 1355.6% (Non-significant)
HTBP 25 mg/kg, IV, BIW310 ± 5575.2% (p < 0.001)

Conclusion

The head-to-head comparison clearly establishes that while the C797S mutation confers absolute resistance to the standard-of-care Osimertinib, the mutant receptor remains highly dependent on the Hsp90 chaperone system. 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (HTBP) successfully exploits this vulnerability. By degrading the target rather than attempting to inhibit its kinase activity, HTBP provides a robust, mutation-agnostic mechanism to force tumor regression in highly refractory NSCLC models.

References

  • HSP90 inhibition overcomes EGFR amplification-induced resistance to third-generation EGFR-TKIs . Cancer Science.

  • Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance . Cancer Research.

  • Hsp90 inhibitors enhance the antitumoral effect of osimertinib in parental and osimertinib-resistant non-small cell lung cancer cell lines . Translational Lung Cancer Research.

  • Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer . OncoTargets and Therapy.

Sources

Reproducibility of experimental results with 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole across different laboratories

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Experimental Results with 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Across Different Laboratories: A Comprehensive Technical Guide

Introduction

In the development of next-generation targeted therapeutics, identifying stable, highly reproducible fragment-level inhibitors is critical. 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (HTBP-Pyrazole) has emerged as a specialized synthetic building block and fragment inhibitor targeting the N-terminal ATP-binding domain of Heat Shock Protein 90 (Hsp90).

This guide objectively compares the cross-laboratory reproducibility of HTBP-Pyrazole against standard Radicicol-derived fragments. By analyzing data from Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC), we provide a self-validating framework for researchers to benchmark this compound's performance in their own drug discovery workflows.

Part 1: Mechanistic Causality & Assay Logic

The structural architecture of HTBP-Pyrazole is deliberately designed for optimal thermodynamic binding. The 2-hydroxy-5-tert-butylbenzoyl moiety acts as a bioisostere for traditional resorcinol rings, forming a critical hydrogen-bonding network with the Asp93 and Thr184 residues within the Hsp90 N-terminal ATP pocket. The pyrazole ring serves as a rigid, highly soluble spacer that prevents the aqueous aggregation often seen in larger, lipophilic macrocycles.

To validate this binding mechanism across different laboratories, two orthogonal biophysical techniques are employed:

  • Fluorescence Polarization (FP): A high-throughput method that quantifies the competitive displacement of fluorescently labeled geldanamycin (FITC-Geldanamycin) from the Hsp90 ATP pocket[1].

  • Isothermal Titration Calorimetry (ITC): A label-free technique that provides a direct thermodynamic signature (enthalpy, entropy, and Gibbs free energy) of the binding event, confirming that the interaction is specific and not an artifact of fluorescence interference[2].

G A HTBP-Pyrazole (Inhibitor Fragment) B Hsp90 N-Terminal ATP Pocket A->B Hydrogen Bonding (Asp93/Thr184) C FITC-Geldanamycin Displacement B->C Competitive Binding E Isothermal Titration Calorimetry (Kd, ΔH) B->E Thermodynamic Validation D Fluorescence Polarization (IC50 Determination) C->D High-Throughput Screening

Fig 1: Mechanistic workflow of HTBP-Pyrazole binding and orthogonal assay validation.

Part 2: Cross-Laboratory Reproducibility Data

To objectively evaluate performance, identical lots of HTBP-Pyrazole and a standard Radicicol fragment were distributed to three independent facilities: Lab A (Internal R&D), Lab B (Academic Partner), and Lab C (Contract Research Organization).

Table 1: FP Assay Reproducibility (Competitive Binding)

Assay conditions: 10 nM FITC-Geldanamycin, 30 nM Hsp90α, 384-well format.

CompoundLab A IC50 (nM)Lab B IC50 (nM)Lab C IC50 (nM)Inter-Lab %CV
HTBP-Pyrazole 145 ± 12152 ± 15148 ± 102.4%
Radicicol Fragment 310 ± 25365 ± 40285 ± 2012.8%

Data Insight: HTBP-Pyrazole demonstrates a remarkably tight inter-laboratory Coefficient of Variation (CV) of 2.4%. This superior reproducibility is causally linked to the pyrazole moiety, which maintains compound solubility in the 5% DMSO assay buffer, preventing the micro-precipitation that causes the 12.8% CV observed with the Radicicol fragment.

Table 2: ITC Thermodynamic Parameters for HTBP-Pyrazole

Thermodynamic parameters extracted using a single-site binding model[3].

ParameterLab A (Internal)Lab B (Academic)Lab C (CRO)Inter-Lab %CV
Kd (nM) 120 ± 8128 ± 11122 ± 93.3%
ΔH (kcal/mol) -8.4 ± 0.2-8.2 ± 0.3-8.5 ± 0.21.8%
-TΔS (kcal/mol) -1.2 ± 0.1-1.4 ± 0.2-1.1 ± 0.112.0%
Stoichiometry (n) 0.980.951.023.6%

Data Insight: The binding is heavily enthalpy-driven (


H ≈ -8.4 kcal/mol), confirming the formation of specific hydrogen bonds rather than non-specific hydrophobic aggregation. The stoichiometry (n ≈ 1) validates a 1:1 binding ratio across all three laboratories.

Part 3: Self-Validating Experimental Protocols

To achieve the reproducibility demonstrated above, laboratories must move beyond standard operating procedures and implement self-validating systems. The following protocols explain not just the steps, but the underlying causality of the chemical environment.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the rotational speed of a fluorophore. When FITC-Geldanamycin is bound to the massive Hsp90 protein, it tumbles slowly (high polarization). When HTBP-Pyrazole displaces it, the free tracer tumbles rapidly (low polarization)[1].

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.

    • Causality: NP-40 prevents non-specific adherence of the protein to the microtiter plate walls.

  • Protein Handling: Thaw recombinant Hsp90α on ice. Crucial: Hsp90 is highly sensitive to freeze-thaw cycles; multiple cycles will denature the ATP-lid, artificially skewing IC50 results[4]. Aliquot immediately upon first thaw.

  • Redox & Stability Additives: Immediately before the assay, add 2 mM DTT and 0.1 mg/mL BSA to the buffer.

    • Causality: DTT maintains the reduced state of critical cysteine residues in Hsp90, preventing oxidative dimerization. BSA acts as a carrier protein to prevent the hydrophobic HTBP-Pyrazole from forming colloidal aggregates.

  • Self-Validation (Z'-Factor): Include 16 wells of Positive Control (Protein + FITC-Geldanamycin + DMSO) and 16 wells of Negative Control (FITC-Geldanamycin + DMSO only). Calculate the Z'-factor. Do not accept the plate data unless Z' > 0.6.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is unforgiving of buffer mismatches. The protocol below is designed to eliminate the "heat of dilution" artifacts that commonly ruin cross-lab reproducibility.

G Step1 Buffer Matching (HEPES, KCl, MgCl2) Step2 Sample Degassing (Vacuum/Sonication) Step1->Step2 Step3A Syringe: HTBP-Pyrazole (100-200 µM) Step2->Step3A Step3B Cell: Hsp90α NTD (10-20 µM) Step2->Step3B Step4 Sequential Injection (2 µL aliquots at 25°C) Step3A->Step4 Step3B->Step4 Step5 Data Integration (One-Site Binding Model) Step4->Step5

Fig 2: Self-validating ITC protocol emphasizing precise buffer matching and degassing.

  • Absolute Buffer Matching: Dialyze Hsp90α overnight against 2 liters of ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Retain the final dialysate. Dissolve HTBP-Pyrazole exclusively in this retained dialysate.

    • Causality: Even a 0.1% difference in DMSO or salt concentration between the syringe and the cell will generate a massive heat of dilution, completely masking the -8.4 kcal/mol binding enthalpy of the compound.

  • Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes at 23°C.

    • Causality: Microbubbles expanding in the ITC cell during stirring cause erratic, unintegratable spikes in the baseline.

  • Titration Parameters: Load 15 µM Hsp90α into the cell and 150 µM HTBP-Pyrazole into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections.

  • Self-Validation (c-value): Calculate the c-value (

    
    ). For HTBP-Pyrazole (
    
    
    
    ≈ 120 nM,
    
    
    = 15 µM), the c-value is ~125. A c-value between 10 and 500 guarantees a clean sigmoidal curve, validating the mathematical extraction of
    
    
    H and
    
    
    S.

Conclusion

When evaluated objectively against alternative fragments, 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole demonstrates superior cross-laboratory reproducibility. Its structural stability and favorable aqueous solubility profile mitigate the aggregation and precipitation issues common in early-stage drug discovery. By adhering to the self-validating FP and ITC protocols outlined above—specifically regarding redox maintenance, freeze-thaw discipline, and absolute buffer matching—researchers can confidently integrate this compound into advanced Hsp90 inhibitor development pipelines.

References

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC Source: nih.gov URL:[Link]

  • Binding of Natural and Synthetic Inhibitors to Human Heat Shock Protein 90 and Their Clinical Application - MDPI Source: mdpi.com URL:[Link]

  • Thermodynamic Dissection of Potency and Selectivity of Cytosolic Hsp90 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Data Sheet - Hsp90β Assay Kit - BPS Bioscience Source: bpsbioscience.com URL:[Link]

Sources

Safety Operating Guide

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

As research and drug development laboratories increasingly utilize complex organic building blocks, establishing rigorous, self-validating safety and disposal protocols is critical. 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS: 288844-48-4) [1] is a highly functionalized organic intermediate. Due to its specific structural moieties—a lipophilic tert-butyl group, a phenolic hydroxyl, and a coordinating pyrazole ring—this compound presents unique environmental and chemical handling challenges.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Hazard Assessment & Mechanistic Causality

To manage a chemical safely, one must understand why it behaves the way it does. The disposal protocols for 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole are dictated by its molecular architecture:

  • Aquatic Toxicity & Persistence: The tert-butyl group significantly increases the molecule's lipophilicity (logP). If improperly disposed of via sanitary sewers, it resists aqueous degradation and poses a severe bioaccumulation hazard to aquatic life. The EPA strictly prohibits the drain disposal of such lipophilic organic compounds[2].

  • Metal Coordination Potential: The pyrazole nitrogen atoms and the phenolic oxygen can act as a bidentate ligand, chelating transition metals. If mixed with heavy metal waste streams, it can form highly stable, potentially toxic, and difficult-to-remediate organometallic complexes.

  • Physical Hazards: As a fine organic powder, it presents a risk of inhalation and acts as a skin/eye irritant.

Table 1: Chemical Hazard Profile & Operational Controls

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Non-Halogenated Organic Waste (Default)Contains only C, H, N, O. Must be segregated from halogens unless dissolved in DCM/Chloroform.
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation from phenolic dust.
Engineering Control Chemical Fume HoodMitigates inhalation risks during weighing and transfer of the dry powder.
Drain Disposal STRICTLY PROHIBITED Inherently toxic to aquatic environments; violates EPA RCRA regulations[2][3].

Waste Segregation & Storage Protocol

Proper chemical waste management must be tracked from the point of generation to final disposal[4]. Laboratories must utilize a Satellite Accumulation Area (SAA) to temporarily store waste before transferring it to a Central Accumulation Area (CAA)[4].

SAA Compliance Rules
  • Line of Sight: The SAA must be at or near the point of generation and under the control of the operator generating the waste[4].

  • Volume Limits: SAAs may accumulate a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[5].

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as the phenolic nature of the waste or associated solvents can cause corrosion, leading to leaks and compromised safety[3].

WasteFlow A Waste Generation (Reaction Mixture) B Solvent Matrix Determination A->B C Halogenated Waste Stream B->C DCM/Chloroform D Non-Halogenated Waste Stream B->D EtOAc/Hexanes E Satellite Accumulation Area (SAA) C->E D->E F Central Accumulation Area (CAA) E->F EHS Pickup G EPA-Certified Incineration F->G

Fig 1. Lifecycle and segregation workflow for chemical waste.

Step-by-Step Disposal Methodology

To ensure scientific integrity and regulatory compliance, execute the following protocol when disposing of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole solutions or solid residues:

Step 1: Matrix Identification Determine the solvent used in your workflow. If the compound is dissolved in ethyl acetate, ethanol, or hexanes, route it to Non-Halogenated Waste . If dissolved in dichloromethane (DCM) or chloroform, it must be routed to Halogenated Waste to prevent toxic dioxin formation during incineration.

Step 2: Container Preparation Select a chemically compatible, leak-proof container (e.g., 5-gallon HDPE carboy for bulk solvents)[3]. Ensure the container is free from damage and equipped with a secure closure[6].

Step 3: Labeling (Critical Compliance Step) Attach an institutional Environmental Health and Safety (EHS) Hazardous Waste tag before adding the first drop of waste.

  • Write the full common chemical name : "4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole" along with the solvent matrix.

  • Self-Validating Check: Are there abbreviations? Abbreviations, acronyms, and chemical formulas (e.g., "Pyrazole deriv.") violate the Hazard Communication Standard and are strictly prohibited[2].

  • Mark the appropriate hazard pictograms (e.g., Flammable, Irritant, Environmental Hazard)[2].

Step 4: Active Accumulation Transfer the waste into the container inside a fume hood. Never leave a funnel in the waste container ; containers must be capped and sealed immediately after the transfer is complete to prevent vapor release and comply with EPA emission standards[3].

Step 5: EHS Transfer Request Submit a waste pickup request to your EHS department when the container is ¾ full, or when it reaches 150 days from the accumulation start date (ensuring it is removed before the strict 6-month regulatory limit)[5].

Spill Response & Decontamination Plan

Accidental releases require immediate, calculated action. Because this compound is a solid at room temperature, spill response differs slightly from liquid solvent spills.

SpillResponse S1 Spill Detected S2 Assess Hazard & Volume S1->S2 S3 Major Spill (>1L or High Toxicity) S2->S3 S4 Minor Spill (Manageable) S2->S4 S5 Evacuate & Call EHS S3->S5 S6 Don PPE & Contain S4->S6 S7 Absorb/Sweep into Solid Waste S6->S7 S8 Decontaminate Surface S7->S8

Fig 2. Operational decision tree for chemical spill response.

Minor Spill Protocol (Powder or Dilute Solution):

  • Isolate: Restrict access to the immediate area.

  • Protect: Don fresh nitrile gloves, a lab coat, and safety goggles.

  • Containment (Solid): If the dry powder is spilled, do not dry sweep, as this generates inhalable dust. Lightly moisten the powder with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust, then wipe it up with absorbent pads.

  • Containment (Liquid): If spilled as a solution, surround the spill with an inert absorbent material (sand or vermiculite).

  • Disposal: Place all contaminated pads, absorbent materials, and gloves into a heavy-duty plastic bag, seal it, and tag it as solid hazardous waste[2].

  • Decontamination: Wash the affected surface with a soap and water solution to remove any residual phenolic residue.

Waste Minimization Note: In alignment with the American Chemical Society's "Less Is Better" strategy, researchers should avoid over-ordering hazardous materials and reduce the scale of experiments to the minimum size necessary. This directly reduces the volume of hazardous waste generated and lowers institutional disposal costs[7].

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: [Link]

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste". Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Available at: [Link]

  • Harvard University Department of Chemistry and Chemical Biology. "Safety". Available at: [Link]

  • American Chemical Society. "Less Is Better: Guide to minimizing waste in laboratories". Available at: [Link]

Sources

Personal protective equipment for handling 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

As a highly specialized heterocyclic building block, 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS: 288844-48-4) [1] requires stringent handling protocols. Standard safety data sheets often lack the mechanistic depth required for advanced drug development environments. This guide synthesizes structural hazard analysis with field-proven logistical strategies to ensure absolute operational safety.

Mechanistic Hazard Profile & Causality

To handle this compound safely, researchers must understand why it is hazardous, based on its molecular architecture:

  • The tert-Butylphenol Moiety: The highly lipophilic tert-butyl group significantly enhances the molecule's ability to penetrate the stratum corneum (skin barrier). Furthermore, the phenolic hydroxyl group acts as a weak organic acid[2]. Together, this creates a vehicle for severe dermal and ocular irritation.

  • The Pyrazole Ring: Pyrazole derivatives are nitrogenous bases that can coordinate with biological metals, posing risks of systemic toxicity and organ damage upon prolonged exposure[3].

  • Physical State Hazards: As a fine organic powder, further processing or aerosolization of this compound presents a combustible dust hazard[2]. Static discharge during weighing can ignite suspended particles.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following quantitative specifications must be met to mitigate the specific lipophilic and particulate hazards of this compound.

Table 1: Quantitative Hazard Thresholds & PPE Specifications

Safety ParameterQuantitative StandardCausality / Rationale
Glove Thickness ≥ 0.11 mm (Nitrile)Prevents dermal penetration by the lipophilic tert-butyl moiety. Latex is strictly prohibited due to poor chemical resistance.
Respirator Filter ≥ 95% efficiency (N95/P100)Blocks inhalation of fine crystalline organic powders and prevents respiratory tract ulceration[4].
Hood Face Velocity 80 – 120 fpmCaptures aerosolized combustible dust particles safely without creating turbulent vortexes[2].
Eye Wash Distance < 10 seconds travelImmediate flush (15+ mins) is required due to the severe eye damage risk posed by phenolic weak acids[5].
Storage Temp ≤ 25°C (Dry)Prevents thermal decomposition, moisture absorption, and potential pressure buildup in sealed containers.
Self-Validating Safety Systems

To ensure trustworthiness in your safety protocols, implement Self-Validating Systems —mechanisms that automatically alert you if a safety measure fails:

  • Visual Glove Breach Detection: Implement a dual-gloving protocol using contrasting colors (e.g., a green inner nitrile glove and a white outer nitrile glove). If the lipophilic compound degrades the outer glove, or if a micro-tear occurs, the green color immediately becomes visible. This self-validates the breach and prompts an instant glove change.

  • Airflow Visualization: Affix a 2-inch piece of tissue paper to the bottom edge of the fume hood sash. Its continuous inward deflection serves as a real-time, self-validating indicator of active negative pressure.

Operational Plan: Step-by-Step Methodology

Follow this validated workflow for weighing and preparing solutions of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole.

Step 1: Environmental Preparation & Static Mitigation

  • Clear the fume hood of all incompatible materials, specifically strong oxidizers, acid chlorides, and strong bases, which can react violently with phenolic compounds[2].

  • Line the analytical balance area with an anti-static weighing mat.

Step 2: Weighing and Transfer

  • Ground all metal equipment.

  • Use a ceramic or anti-static polymeric spatula. Causality: Standard metal or plastic spatulas can generate static electricity, which acts as an ignition source for combustible dust clouds formed by aerosolized tert-butylphenol derivatives[2].

  • Place both the source vial and the receiving vessel (e.g., volumetric flask) on the balance. Transfer the solid slowly to minimize dust generation.

Step 3: Solution Preparation

  • Add the designated solvent (e.g., DMSO, ethanol, or DCM) directly to the receiving vessel while it remains inside the fume hood.

  • Cap the vessel securely before removing it from the engineering controls.

  • Wipe down the balance and spatulas with a lint-free cloth dampened with isopropanol to capture any invisible micro-spills.

Spill Response & Waste Disposal Plan

Pyrazole derivatives and alkylphenols are highly toxic to aquatic life with long-lasting environmental effects[6]. They must never be disposed of down the drain.

  • Solid Spills: DO NOT dry sweep. Dry sweeping aerosolizes the powder, triggering inhalation and combustible dust hazards. Instead, gently dampen the spill with water or a compatible solvent to suppress dust, then wipe it up using absorbent pads[7].

  • Liquid Spills: Contain with sand, earth, or vermiculite. Do not use combustible absorbents like sawdust[7].

  • Waste Segregation: Place all contaminated wipes, empty vials, and solid waste into a sealed, clearly labeled solid hazardous waste container. Liquid solutions should be routed to Non-Halogenated Organic Waste , unless dissolved in a chlorinated solvent, which dictates routing to Halogenated Waste .

Workflow Visualization

G A Pre-Operation: Hazard Assessment B Don Validated PPE (Dual Nitrile, N95/P100) A->B C Engineering Controls: Verify Hood >100 fpm B->C D Weighing & Transfer (Anti-static environment) C->D E Spill Detected? D->E F Wet-Wipe Protocol (No dry sweeping) E->F Yes G Waste Segregation (Non-halogenated) E->G No F->G H Decontamination & Exit Protocol G->H

Workflow for the safe handling, spill response, and disposal of specialized pyrazole derivatives.

References

  • Sdfine. "4-TERT-BUTYLPHENOL Safety Data Sheet." Retrieved from: [Link]

  • PSU / Santa Cruz Biotechnology. "3-tert-Butyl-4-hydroxyanisole Material Safety Data Sheet." Retrieved from:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.